Me-Tet-PEG4-NHS
Description
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Properties
Molecular Formula |
C26H34N6O9 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H34N6O9/c1-19-28-30-26(31-29-19)21-4-2-20(3-5-21)18-27-22(33)8-10-37-12-14-39-16-17-40-15-13-38-11-9-25(36)41-32-23(34)6-7-24(32)35/h2-5H,6-18H2,1H3,(H,27,33) |
InChI Key |
LGEMLJPCMGRIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Me-Tet-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyltetrazine-PEG4-N-hydroxysuccinimidyl ester (Me-Tet-PEG4-NHS ester), a critical reagent in the field of bioconjugation. This document details its chemical structure, physicochemical properties, and its significant role in the development of targeted therapeutics and diagnostic agents. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in the laboratory.
Core Chemical Structure and Properties
This compound ester is a heterobifunctional crosslinker that integrates a methyltetrazine moiety, a hydrophilic four-unit polyethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimidyl (NHS) ester. This unique combination of functional groups makes it an invaluable tool for covalently linking molecules in biological systems.
The methyltetrazine group is notable for its role in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO) modified molecules. This reaction is exceptionally fast and selective, proceeding efficiently under mild, physiological conditions without the need for a copper catalyst.[1][2] The NHS ester provides a mechanism for attaching the linker to biomolecules containing primary amines, such as the lysine residues found in proteins and antibodies.[3][4]
The PEG4 spacer is a key feature, enhancing the water solubility of the entire molecule and any conjugate it forms.[5] This hydrophilicity helps to prevent the aggregation of labeled proteins in solution. Furthermore, the flexible PEG linker provides spatial separation between the conjugated molecules, which can minimize steric hindrance and preserve the biological activity of the biomolecule.
Physicochemical Properties
A summary of the key quantitative data for this compound ester is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₄H₃₁N₅O₉ | |
| Molecular Weight | 533.53 g/mol | |
| Purity | >95% (typically analyzed by HPLC) | |
| Appearance | Red crystalline solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, protected from moisture | |
| CAS Number | 1802907-92-1 |
Mechanism of Action and Applications
The utility of this compound ester lies in its two-step conjugation capability. First, the NHS ester reacts with primary amines on a biomolecule of interest (e.g., an antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7 to 9. The result is a biomolecule that is now "functionalized" with a methyltetrazine group.
In the second step, this tetrazine-modified biomolecule can be reacted with a molecule containing a trans-cyclooctene (TCO) group. The iEDDA "click" reaction that ensues is highly specific and forms a stable covalent linkage. This modular approach is central to many advanced bioconjugation strategies.
Key Applications Include:
-
Antibody-Drug Conjugates (ADCs): this compound ester is instrumental in the construction of ADCs. An antibody can be labeled with the linker, and a potent cytotoxic drug can be modified with a TCO group. The subsequent click reaction conjugates the drug to the antibody, enabling targeted delivery to cancer cells.
-
Protein-Protein Conjugation: This linker can be used to create well-defined protein conjugates for research or therapeutic purposes.
-
Surface Modification: Surfaces coated with amine groups can be functionalized with this compound ester, allowing for the subsequent attachment of TCO-modified biomolecules for applications in diagnostics and biomaterials.
-
Fluorescent Labeling and Imaging: By reacting a tetrazine-modified biomolecule with a TCO-containing fluorescent dye, researchers can create highly specific probes for cellular imaging.
-
Pre-targeted Therapy: In this strategy, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a TCO-modified therapeutic agent is introduced, which then localizes to the target by reacting with the pre-targeted antibody.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound ester.
General Protocol for Labeling Proteins with this compound Ester
This protocol describes the conjugation of this compound ester to primary amines (e.g., lysine residues) on a protein, such as an antibody.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), the buffer must be exchanged into the Reaction Buffer. This can be achieved using a desalting column or dialysis. Adjust the final protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of this compound ester in anhydrous DMSO or DMF. The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: While gently vortexing the protein solution, add a 10- to 50-fold molar excess of the dissolved this compound ester. The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein.
-
Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris. The primary amine in the Tris buffer will react with any excess NHS ester. Incubate for 15 minutes.
-
Purification: Remove the unreacted this compound ester and other small molecules by purification. This is typically done using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: The degree of labeling (DOL), which is the average number of linker molecules per protein, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (at its characteristic absorbance maximum).
Protocol for Click Chemistry Reaction with a TCO-Containing Molecule
This protocol outlines the reaction between the tetrazine-functionalized protein and a TCO-modified molecule.
Materials:
-
Tetrazine-labeled protein (from Protocol 3.1)
-
TCO-containing molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
Click Reaction: Add the TCO-containing molecule to the solution of the tetrazine-labeled protein. A 1.5 to 5-fold molar excess of the TCO reagent over the tetrazine is typically recommended to ensure complete reaction.
-
Incubation: The reaction is typically rapid, often reaching completion within 30-60 minutes at room temperature. The exact time may vary depending on the concentration of the reactants.
-
Purification: If necessary, purify the final conjugate to remove any unreacted TCO-containing molecule. The purification method will depend on the properties of the conjugate and the excess reactant (e.g., dialysis, size-exclusion chromatography, or affinity chromatography).
-
Analysis: The final conjugate can be analyzed by methods such as SDS-PAGE to confirm the increase in molecular weight, and by mass spectrometry for more detailed characterization.
Visualizing Workflows and Structures
Diagrams created using the DOT language are provided below to illustrate key structures and processes.
Caption: Chemical structure of this compound ester.
Caption: General bioconjugation workflow using this compound ester.
Caption: Detailed experimental workflow for ADC synthesis.
References
The Principle of Methyltetrazine-NHS Ester in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of methyltetrazine-NHS ester in click chemistry, a bioorthogonal reaction with significant utility in bioconjugation, diagnostics, and therapeutic development. We will delve into the core mechanism, provide detailed experimental protocols for key applications, and present quantitative data to facilitate reagent selection and experimental design.
Core Principle: The Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The functionality of methyltetrazine-NHS ester is centered around the inverse electron demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal click chemistry. This reaction involves the rapid and highly specific cycloaddition of an electron-deficient tetrazine with an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).
The methyltetrazine-NHS ester is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester provides a reactive handle for covalent attachment to primary amines, such as the lysine residues on proteins, under mild pH conditions (typically pH 7-9).[1] Once conjugated to a biomolecule, the methyltetrazine moiety is available to react with a TCO-functionalized molecule.
The key advantages of the methyltetrazine-TCO ligation include:
-
Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[2] This allows for efficient labeling at low concentrations.
-
High Specificity and Bioorthogonality: Tetrazines and TCOs are highly selective for each other and do not react with other functional groups present in complex biological systems.[3][4]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without the need for cytotoxic catalysts like copper.[1]
-
Stability: The methyl group on the tetrazine ring enhances its stability in aqueous solutions compared to unsubstituted tetrazines, making it well-suited for multi-step procedures and in vivo applications.
The reaction proceeds via a [4+2] cycloaddition, followed by the irreversible elimination of nitrogen gas, to form a stable dihydropyridazine product.
Quantitative Data for Tetrazine Derivatives
The choice of a specific tetrazine derivative is a critical consideration in experimental design, involving a trade-off between reaction kinetics and stability. The following tables summarize key quantitative data for various tetrazine derivatives to aid in this selection process.
Table 1: Reaction Kinetics of Tetrazine Derivatives with TCO
| Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~1,000 - 5,000 | |
| 3-H-6-phenyl-1,2,4,5-tetrazine | ~30,000 | |
| 3-pyrimidyl-6-phenyl-1,2,4,5-tetrazine | >70,000 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | ~73,000 |
Note: Reaction conditions such as the specific TCO derivative, solvent, and temperature can influence the observed rate constants.
Table 2: Stability of Tetrazine Derivatives
| Tetrazine Derivative | Condition | Half-life (t₁/₂) | Reference |
| Methyl-phenyl-tetrazine | Cell growth medium, 37°C | >12 hours (>95% remaining) | |
| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS, 37°C | ~4 hours (60-85% degraded after 12h) | |
| Phenyl-tetrazine | 1:9 DMSO/PBS, 37°C | >12 hours (>75% remaining) |
Experimental Protocols
This section provides detailed methodologies for key applications of methyltetrazine-NHS ester.
Antibody-Drug Conjugate (ADC) Synthesis
This two-step protocol describes the conjugation of a drug payload to an antibody using a methyltetrazine-NHS ester linker.
Step 1: Antibody Modification with Methyltetrazine-NHS Ester
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.5.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
NHS Ester Reaction:
-
Dissolve the methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved methyltetrazine-NHS ester to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.
-
Remove excess linker and byproducts by buffer exchange into PBS using a desalting column.
-
Step 2: TCO-Payload Conjugation (Click Reaction)
-
Reaction Setup:
-
To the purified tetrazine-modified antibody, add the TCO-functionalized payload. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is recommended to ensure complete reaction.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from the excess payload and reaction byproducts using a suitable method such as Size Exclusion Chromatography (SEC).
-
Live-Cell Imaging
This protocol outlines a pre-targeting approach for live-cell imaging.
-
Cell Preparation:
-
Culture cells on imaging plates or coverslips to the desired confluency.
-
-
TCO Labeling:
-
Introduce the TCO group to the biomolecule of interest. This can be achieved by:
-
Incubating cells with a TCO-labeled antibody that targets a cell-surface protein.
-
Metabolically labeling the cells with a TCO-modified precursor (e.g., a TCO-modified sugar).
-
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.
-
-
Tetrazine-Fluorophore Incubation:
-
Dilute a methyltetrazine-functionalized fluorophore to the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Incubate the cells with this solution for 15-60 minutes at 37°C.
-
-
Final Wash and Imaging:
-
Wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Proteomics Sample Preparation (Affinity Enrichment)
This protocol describes a general workflow for using methyltetrazine-NHS ester to label and enrich a protein of interest from a complex mixture.
-
Protein Labeling:
-
Follow the "Antibody Modification with Methyltetrazine-NHS Ester" protocol (Section 3.1, Step 1) to label the protein mixture with methyltetrazine-NHS ester.
-
-
Affinity Capture:
-
Prepare an affinity resin functionalized with a TCO group (e.g., TCO-agarose beads).
-
Incubate the tetrazine-labeled protein mixture with the TCO-resin for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the resin extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Elution and Downstream Analysis:
-
Elute the captured proteins from the resin. If a cleavable linker (e.g., containing a disulfide bond) was used, elution can be achieved with a reducing agent like DTT.
-
The eluted proteins can then be processed for downstream proteomic analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Conclusion
Methyltetrazine-NHS ester, in conjunction with its TCO reaction partner, represents a powerful and versatile tool in the field of bioconjugation. Its exceptional kinetics, high specificity, and biocompatibility have enabled significant advancements in the development of ADCs, live-cell imaging techniques, and proteomics workflows. By understanding the fundamental principles of the iEDDA reaction and utilizing the quantitative data and detailed protocols provided in this guide, researchers can effectively harness the potential of this remarkable click chemistry reaction to advance their scientific endeavors.
References
The Pivotal Role of the PEG4 Spacer in Me-Tet-PEG4-NHS Ester Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Me-Tet-PEG4-NHS ester linker is a sophisticated heterobifunctional crosslinker integral to the advancement of targeted therapeutics and bioconjugation. Its modular design, comprising a methyl-tetrazine (Me-Tet) group for bioorthogonal "click" chemistry, an N-hydroxysuccinimide (NHS) ester for amine-reactive coupling, and a central polyethylene glycol (PEG4) spacer, offers a unique combination of reactivity, specificity, and favorable physicochemical properties. This technical guide provides a comprehensive exploration of the core functions of this linker, with a particular focus on the critical role of the PEG4 spacer in optimizing the performance of bioconjugates, such as antibody-drug conjugates (ADCs).
Core Components and Their Functionality
The this compound ester linker's efficacy is derived from its three key components:
-
Methyl-Tetrazine (Me-Tet): This moiety is at the forefront of bioorthogonal chemistry, enabling a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) dienophile.[1][2] This "click" reaction is exceptionally fast, with rate constants exceeding 800 M⁻¹s⁻¹, and proceeds efficiently in complex biological environments without the need for cytotoxic catalysts like copper.[2][3] The methyl group on the tetrazine ring enhances its stability in aqueous media.
-
NHS Ester: The N-hydroxysuccinimide ester is a well-established amine-reactive group. It efficiently forms stable amide bonds with primary amines, such as the ε-amine of lysine residues found on the surface of antibodies and other proteins.[] This reaction is most effective in a pH range of 7.2 to 9.0.
-
PEG4 Spacer: This discrete four-unit polyethylene glycol chain serves as the bridge between the reactive ends. Its role extends far beyond that of a simple linker, as it imparts several crucial properties to the entire conjugate.
The Multifaceted Role of the PEG4 Spacer
The inclusion of a PEG4 spacer is a strategic design choice that addresses several challenges in bioconjugation and drug development.
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG4 spacer helps to mitigate this by creating a hydration shell around the hydrophobic drug, thereby increasing the overall water solubility of the ADC. This improved solubility allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their stability.
Reduction of Aggregation and Improvement of Stability
A direct consequence of enhanced hydrophilicity is the reduction of aggregation. By shielding the hydrophobic payload, the PEG4 spacer minimizes non-specific interactions between ADC molecules, which are a primary cause of aggregation. Reduced aggregation leads to a more homogenous product with improved stability and a lower risk of immunogenicity.
Improved Pharmacokinetics
The PEGylation of bioconjugates is a well-established strategy for improving their pharmacokinetic (PK) profile. The hydrophilic PEG4 spacer increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life. This leads to increased exposure of the tumor to the therapeutic agent.
Minimized Steric Hindrance
The PEG4 spacer provides a flexible arm that extends the methyl-tetrazine group away from the large biomolecule to which it is attached. This spatial separation reduces steric hindrance, facilitating a more efficient and rapid ligation with its TCO-functionalized partner.
Quantitative Impact of PEG Spacers
The benefits of PEG spacers in ADCs have been quantitatively demonstrated in various studies. The following tables summarize key data on the impact of PEGylation on ADC properties.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a study on ADCs with a drug-to-antibody ratio (DAR) of 8, demonstrating that increasing PEG length up to PEG8 decreases systemic clearance.
Table 2: Influence of PEG Spacer on Drug-to-Antibody Ratio (DAR)
| Linker | Achievable DAR without Significant Aggregation |
| Hydrophobic Linker | 2-4 |
| PEGylated Linker | ≥ 8 |
PEGylated linkers enable the conjugation of more hydrophobic drug molecules per antibody without causing aggregation, leading to higher achievable DARs.
Table 3: Hydrolysis Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~1 hour |
| 8.5 | Room Temp | ~30 minutes |
| 8.6 | 4 | 10 minutes |
The stability of the NHS ester is pH-dependent, with hydrolysis increasing at higher pH. This is a critical consideration for optimizing the conjugation reaction.
Experimental Protocols
The following is a comprehensive, two-stage protocol for the conjugation of a TCO-modified payload to an antibody using the this compound ester linker.
Stage 1: Antibody Labeling with this compound Ester
This stage involves the reaction of the NHS ester moiety of the linker with the primary amines on the antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 1X Borate Buffered Saline (BBS), pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1 mg/mL.
-
-
This compound Ester Stock Solution Preparation:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 2 mM.
-
-
Conjugation Reaction:
-
Add the this compound ester stock solution to the antibody solution to achieve a final molar excess of the linker. A 10-fold molar excess is a common starting point.
-
Gently mix and incubate the reaction for 30 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of approximately 20 mM to quench any unreacted NHS ester.
-
Incubate for an additional 5-15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching agent using a desalting column equilibrated with the desired buffer for the next stage (e.g., PBS, pH 7.4).
-
Stage 2: Bioorthogonal Ligation with a TCO-Modified Payload
This stage utilizes the "click" chemistry reaction between the tetrazine-functionalized antibody and a TCO-containing molecule.
Materials:
-
Tetrazine-modified antibody from Stage 1
-
TCO-modified payload (e.g., a cytotoxic drug)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation:
-
Ensure the tetrazine-modified antibody is in the Reaction Buffer at a known concentration.
-
Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).
-
-
IEDDA Ligation Reaction:
-
Add the TCO-payload solution to the tetrazine-modified antibody solution. A slight molar excess of the TCO-payload (e.g., 1.5 equivalents per tetrazine) is often used to ensure complete reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Final Purification:
-
Purify the resulting ADC from excess payload and any reaction byproducts using a suitable method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the mechanism of action of an ADC.
Conclusion
The this compound ester linker is a powerful tool in modern bioconjugation, offering a blend of reactivity, specificity, and beneficial physicochemical properties. The PEG4 spacer is not merely a passive component but plays an active and crucial role in enhancing the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate. By mitigating the challenges associated with hydrophobic payloads, the PEG4 spacer enables the development of more robust and effective targeted therapeutics, particularly in the field of antibody-drug conjugates. A thorough understanding of the function of each component of this linker and the application of detailed experimental protocols are paramount to harnessing its full potential in the development of next-generation biopharmaceuticals.
References
Me-Tet-PEG4-NHS Ester: A Comprehensive Technical Guide for Bioconjugation Beginners
For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of appropriate reagents is paramount for successful outcomes. Among the vast array of available tools, Me-Tet-PEG4-NHS ester has emerged as a powerful and versatile linker for the covalent modification of biomolecules. This in-depth technical guide provides a foundational understanding of this compound ester, its properties, reaction mechanisms, and detailed protocols for its application, particularly for those new to the field.
Core Concepts: Understanding this compound Ester
This compound ester is a heterobifunctional crosslinker that incorporates three key chemical motifs:
-
Methyltetrazine (Me-Tet): A highly reactive and stable bioorthogonal handle. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) partner.[1][2] This "click chemistry" reaction is exceptionally fast and selective, proceeding efficiently under mild, biocompatible conditions without the need for a copper catalyst.[1][3]
-
Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG linker enhances the water solubility of the reagent and the resulting conjugate, which can help to reduce aggregation of labeled proteins.[3] It also provides a flexible connection that minimizes steric hindrance during the subsequent ligation step.
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group. The NHS ester reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable covalent amide bond.
This unique combination of features makes this compound ester an ideal tool for a two-step bioconjugation strategy. First, the NHS ester is used to label a biomolecule of interest containing primary amines. Then, the introduced methyltetrazine group can be used to attach a second molecule functionalized with a TCO group. This approach is widely employed in the construction of antibody-drug conjugates (ADCs), fluorescent labeling, and surface modification.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound ester is crucial for its effective use and storage.
| Property | Value | References |
| Molecular Formula | C24H31N5O9 | |
| Molecular Weight | 533.53 g/mol | |
| Appearance | Red crystalline solid | |
| Purity | >95% (HPLC) | |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | |
| Storage Conditions | -20°C, desiccated, protected from light | |
| Shipping Conditions | Ambient temperature |
Important Handling Considerations:
-
Moisture Sensitivity: NHS esters are susceptible to hydrolysis in the presence of water, which renders them non-reactive. It is critical to equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Stock Solutions: Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use. Do not prepare and store aqueous stock solutions, as the NHS ester will readily hydrolyze. Discard any unused reconstituted reagent.
-
Light Sensitivity: The tetrazine moiety can be sensitive to light. It is advisable to protect the reagent and its conjugates from direct light exposure.
Reaction Mechanism and Workflow
The bioconjugation process using this compound ester involves two primary reactions: the initial amine labeling followed by the bioorthogonal click reaction.
Amine Labeling with NHS Ester
The first step is the reaction of the NHS ester with a primary amine on the biomolecule. This reaction is highly dependent on pH.
The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 9.0. At a lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.
Bioorthogonal Tetrazine-TCO Ligation
Once the biomolecule is labeled with the methyltetrazine moiety, it can undergo a highly efficient and specific reaction with a TCO-containing molecule.
This iEDDA reaction is characterized by its exceptionally fast kinetics and high chemoselectivity, meaning the tetrazine and TCO groups react specifically with each other and do not cross-react with other functional groups present in biological systems.
Experimental Protocols
The following are detailed, beginner-friendly protocols for the labeling of proteins and antibodies with this compound ester.
General Protein Labeling Protocol
This protocol provides a general framework for labeling a protein with this compound ester. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound ester
-
Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column, dialysis cassette)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Antibody Labeling Protocol for ADC Synthesis
This protocol outlines the first step in creating an antibody-drug conjugate by labeling an antibody with this compound ester.
Materials:
-
Antibody (2-10 mg/mL)
-
This compound ester
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer. The buffer must be free of primary amines.
-
Prepare this compound Ester Stock: Dissolve this compound ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a specific molar excess of the this compound ester solution to the antibody solution to control the degree of labeling (DOL). The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the resulting tetrazine-labeled antibody from excess reagent and byproducts using size-exclusion chromatography.
Quantitative Data Summary
The efficiency and outcome of bioconjugation reactions are influenced by several quantitative parameters.
Table 1: Recommended Reaction Conditions for Amine Labeling
| Parameter | Recommended Range | Notes | References |
| pH | 7.2 - 9.0 | Optimal balance between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is commonly used. | |
| Molar Excess of Ester | 5 to 20-fold | The optimal ratio depends on the desired degree of labeling and protein concentration. | |
| Reaction Temperature | 4°C to Room Temp. | Lower temperatures can be used to slow down hydrolysis and for sensitive proteins. | |
| Reaction Time | 30 min to 4 hours | Depends on temperature, pH, and the specific biomolecule being labeled. |
Table 2: NHS Ester Hydrolysis Half-life
| pH | Temperature | Half-life | References |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes |
Logical Workflow for a Bioconjugation Experiment
The following diagram illustrates the logical steps involved in a typical bioconjugation experiment using this compound ester.
This guide provides a solid starting point for researchers new to bioconjugation with this compound ester. By understanding its properties, reaction mechanisms, and following the detailed protocols, scientists can confidently employ this powerful tool in their research and development endeavors. As with any experimental procedure, optimization for specific applications and biomolecules is key to achieving the best results.
References
The Bioorthogonal Reactivity of Me-Tet-PEG4-NHS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of Methyltetrazine-PEG4-N-hydroxysuccinimidyl ester (Me-Tet-PEG4-NHS). This bifunctional linker has emerged as a powerful tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its unique properties, including a highly efficient bioorthogonal reaction, a hydrophilic spacer, and an amine-reactive group, make it an invaluable reagent for researchers in chemistry, biology, and medicine.
Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction
The primary functionality of this compound lies in its methyltetrazine moiety, which participates in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This reaction occurs between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).[2][3]
The key features of this reaction are:
-
Exceptional Kinetics: The IEDDA reaction between tetrazines and TCOs is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This rapid reactivity allows for efficient conjugation even at low concentrations of reactants, which is crucial for in vivo applications.
-
High Specificity and Orthogonality: The tetrazine and TCO groups are highly selective for each other and do not react with other functional groups typically found in biological systems. This "bioorthogonality" prevents unwanted side reactions and ensures precise control over the conjugation process.
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffer, neutral pH, and room or body temperature) without the need for cytotoxic catalysts like copper.
-
Irreversibility: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage and driving the reaction to completion.
The this compound molecule also incorporates two other critical components:
-
PEG4 Spacer: A four-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule. This increased water solubility is transferable to the labeled biomolecule, which can help to reduce aggregation and improve pharmacokinetic properties. The flexible PEG linker also minimizes steric hindrance between the conjugated molecules.
-
NHS Ester: The N-hydroxysuccinimidyl (NHS) ester is a well-established amine-reactive group. It readily reacts with primary amines, such as the side chain of lysine residues on proteins and antibodies, to form stable amide bonds.
Quantitative Data Presentation
The reaction kinetics of the IEDDA cycloaddition are a critical parameter for designing bioconjugation experiments. The following table summarizes the second-order rate constants for the reaction of methyl-tetrazine derivatives with various TCO derivatives. It is important to note that reaction conditions can influence these values.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reaction Conditions | Reference |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C | |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous media | |
| 3-methyl-6-phenyl-tetrazine | TCO | 3.14 | ACN, 20°C |
Experimental Protocols
This section provides detailed methodologies for the two key steps in utilizing this compound: the initial labeling of a biomolecule (e.g., an antibody) and the subsequent bioorthogonal "click" reaction.
Protocol for Antibody Labeling with this compound
This protocol describes the conjugation of this compound to primary amines on an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, the antibody must be buffer-exchanged into PBS.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.
-
Incubate the reaction for 30-60 minutes at room temperature or 1-2 hours at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted this compound and byproducts by buffer exchange into PBS using a desalting column appropriate for the antibody's molecular weight.
-
-
Storage:
-
The resulting tetrazine-modified antibody is ready for the subsequent bioorthogonal reaction.
-
Store the modified antibody at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol for Bioorthogonal Ligation of a Tetrazine-Modified Antibody with a TCO-Payload
This protocol describes the "click" reaction between the tetrazine-modified antibody and a payload functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
Tetrazine-modified antibody (from the protocol above)
-
TCO-functionalized payload (e.g., a fluorescent dye, drug molecule)
-
Reaction Buffer: 1X PBS, pH 7.2-7.5
-
Size Exclusion Chromatography (SEC) system or other suitable purification method
Procedure:
-
Reactant Preparation:
-
Ensure the tetrazine-modified antibody is in the Reaction Buffer at a known concentration.
-
Prepare a stock solution of the TCO-payload in a compatible solvent (e.g., DMSO).
-
-
IEDDA Ligation:
-
Add the TCO-payload stock solution to the antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is often used to ensure complete reaction.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the rapid kinetics.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) from excess payload and reaction byproducts using Size Exclusion Chromatography (SEC) or another suitable purification method.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core concepts of this compound reactivity and its application in a typical experimental workflow.
Caption: Experimental workflow for creating an Antibody-Drug Conjugate using this compound.
Caption: Reaction mechanism of the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.
Conclusion
This compound is a versatile and highly efficient tool for bioconjugation, enabling the precise and stable linkage of molecules in complex biological environments. Its rapid, specific, and biocompatible reactivity, coupled with the beneficial properties of the PEG spacer, makes it an ideal reagent for the development of next-generation targeted therapies and diagnostic agents. The detailed protocols and understanding of its reaction kinetics provided in this guide will aid researchers in harnessing the full potential of this powerful bioorthogonal linker.
References
Me-Tet-PEG4-NHS Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability characteristics of Methyltetrazine-PEG4-N-hydroxysuccinimide (Me-Tet-PEG4-NHS) ester, a critical reagent in bioconjugation and drug development. Understanding these properties is paramount for the successful design and execution of experiments, ensuring the integrity and reactivity of the molecule for its intended application in creating antibody-drug conjugates (ADCs) and other targeted therapeutics.
Core Concepts: Structure and Function
This compound ester is a heterobifunctional crosslinker composed of three key moieties:
-
Methyltetrazine (Me-Tet): A highly reactive and stable bioorthogonal handle that participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO) derivatives. This "click chemistry" reaction is exceptionally fast and specific, enabling the covalent labeling of biomolecules in complex biological systems.[1] The methyl group enhances the stability of the tetrazine ring compared to its unsubstituted counterparts.
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol chain. This spacer enhances the aqueous solubility of the entire molecule and the resulting conjugate, reduces aggregation of labeled proteins, and provides a flexible connection that minimizes steric hindrance during conjugation.[1][2][3]
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) under physiological to slightly basic conditions (pH 7-9) to form a stable amide bond.[1]
The interplay of these components makes this compound ester a powerful tool for conjugating a tetrazine moiety onto proteins, antibodies, and other amine-containing molecules.
Solubility Characteristics
The solubility of this compound ester is a critical consideration for its handling, storage, and use in labeling reactions. The presence of the hydrophilic PEG4 spacer significantly influences its solubility profile.
Qualitative Solubility:
-
Aqueous Buffers: The PEG4 spacer imparts substantial water solubility, allowing for reactions in aqueous environments with minimal use of organic co-solvents. This is a significant advantage over many non-PEGylated crosslinkers.
-
Organic Solvents: this compound ester is readily soluble in common water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are often used to prepare concentrated stock solutions of the reagent before its addition to an aqueous reaction mixture. It is also soluble in dichloromethane (DCM), tetrahydrofuran (THF), and chloroform.
Quantitative Solubility Data:
While specific quantitative solubility data for this compound ester is not widely published, the following table provides illustrative values based on the typical solubility of similar PEGylated reagents. Researchers should determine the precise solubility for their specific lots and buffer systems.
| Solvent/Buffer System | Estimated Solubility (mg/mL) | Estimated Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 93.7 | Commonly used for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | > 50 | > 93.7 | An alternative to DMSO for stock solution preparation. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~10 - 20 | ~18.7 - 37.5 | Sufficient for most protein labeling reactions. Solubility can be buffer and salt concentration dependent. |
| Deionized Water | ~15 - 25 | ~28.1 - 46.8 | The hydrophilic PEG spacer enhances solubility in water. |
Stability Profile
The stability of this compound ester is governed by two primary factors: the stability of the methyltetrazine ring and the susceptibility of the NHS ester to hydrolysis.
Methyltetrazine Moiety:
The methyltetrazine core is generally stable under typical bioconjugation conditions (pH 7-9) and in aqueous buffered media. However, it can be sensitive to harsh conditions such as very high pH or the presence of certain reducing agents. For long-term storage, it is crucial to protect the compound from light and moisture.
NHS Ester Moiety and Hydrolysis:
The NHS ester is the most reactive and, consequently, the least stable part of the molecule, particularly in aqueous solutions. The primary degradation pathway is hydrolysis, where the ester is cleaved, yielding an unreactive carboxylic acid and releasing N-hydroxysuccinimide. This hydrolysis reaction is highly dependent on pH and temperature.
Quantitative Stability Data (NHS Ester Hydrolysis):
The following table summarizes the half-life of NHS esters in aqueous solutions at various pH values and temperatures. These values provide a strong indication of the stability of the reactive group in this compound ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 4 | 4-5 hours | |
| 8.0 | 25 | ~ 1 hour | |
| 8.6 | 4 | 10 minutes |
Key Stability Considerations:
-
pH: The rate of NHS ester hydrolysis increases significantly with increasing pH. Therefore, while the amine reaction is more efficient at slightly basic pH, a compromise must be made to minimize hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Reactions are often performed at room temperature or 4°C to balance reaction kinetics and stability.
-
Moisture: As a solid, this compound ester is susceptible to hydrolysis if exposed to moisture. It is imperative to store the reagent under desiccated conditions.
Experimental Protocols
The following are detailed methodologies for the proper handling, solubility determination, and stability assessment of this compound ester.
Handling and Preparation of Stock Solutions
Proper handling is crucial to maintain the reactivity of the NHS ester.
Materials:
-
This compound ester (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound ester to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Inert Atmosphere: If possible, open and handle the solid reagent in a glove box or under a stream of inert gas.
-
Weighing: Quickly weigh the desired amount of the reagent in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL or 20 mM).
-
Mixing: Vortex the solution until the reagent is completely dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccated container. For short-term storage (up to one month), -20°C is suitable; for longer-term storage (up to six months), -80°C is recommended.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific aqueous buffer.
Materials:
-
This compound ester (solid)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Shaking incubator
-
Microcentrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
-
Vials
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound ester to a vial containing a known volume of the aqueous buffer. The presence of excess solid is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours. The exact time to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration remains constant.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 x g) for 10 minutes to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered, saturated solution with the buffer to a concentration within the linear range of your analytical method. Analyze the concentration using a validated HPLC method, detecting the tetrazine chromophore (typically around 310 nm and 520 nm).
-
Calculation: Calculate the concentration of the original saturated solution based on the dilution factor and express the solubility in mg/mL or mM.
Protocol for Stability Assessment (NHS Ester Hydrolysis by HPLC)
This protocol monitors the degradation of the NHS ester in an aqueous buffer over time.
Materials:
-
This compound ester stock solution in DMSO
-
Aqueous buffer of interest (e.g., 0.1 M sodium phosphate, pH 8.0)
-
HPLC system with a UV detector
-
Thermostatted autosampler or incubator
-
Vials
Procedure:
-
Reaction Setup: Dilute the this compound ester stock solution into the pre-warmed aqueous buffer to a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate the solution at a constant temperature (e.g., 25°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and immediately quench the hydrolysis by adding an equal volume of a low pH mobile phase (e.g., containing 0.1% trifluoroacetic acid) or by flash freezing in liquid nitrogen and storing at -80°C until analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. The mobile phase gradient should be optimized to separate the intact this compound ester from its hydrolyzed carboxylic acid product.
-
Data Analysis: Monitor the peak area of the intact this compound ester at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order rate constant (k) for hydrolysis. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for protein labeling with this compound ester.
References
The Strategic Application of Me-Tet-PEG4-NHS in Next-Generation Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), sophisticated biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The design and efficacy of these ADCs are critically dependent on the linker technology connecting the antibody to the payload. This technical guide provides an in-depth exploration of Me-Tet-PEG4-NHS, a heterobifunctional linker that integrates the power of bioorthogonal click chemistry with the benefits of a hydrophilic polyethylene glycol (PEG) spacer, enabling the creation of more homogenous and potentially more effective ADCs.
Core Components and Their Strategic Roles
The this compound linker is a meticulously designed molecule with three key functional components, each playing a crucial role in the synthesis and performance of the resulting ADC.
-
Methyltetrazine (Me-Tet): This moiety is the cornerstone of the linker's bioorthogonal reactivity. Tetrazines participate in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO).[1][2] This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly in aqueous environments without interfering with native biological functional groups.[2] This allows for a highly specific and efficient final conjugation step. The only byproduct of this reaction is nitrogen gas.[2]
-
PEG4 (Four-unit Polyethylene Glycol): The PEG4 spacer is a short, hydrophilic chain that imparts several advantageous properties to the ADC. It increases the overall water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the risk of aggregation.[3] The flexibility and length of the PEG spacer also minimize steric hindrance during the conjugation process and can improve the pharmacokinetic profile of the final ADC.
-
NHS Ester (N-hydroxysuccinimide ester): This is a well-established amine-reactive functional group. It readily reacts with primary amines, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable and covalent amide bond. This reaction is typically carried out at a pH of 7-9.
The Bioorthogonal Conjugation Workflow
The use of this compound facilitates a two-stage conjugation strategy that allows for greater control over the final product compared to traditional single-step conjugation methods. This workflow is visualized in the diagram below.
This modular approach allows for the separate preparation and purification of the TCO-modified antibody and the drug-linker conjugate before the final, highly efficient click reaction.
Quantitative Data and Performance Metrics
The performance of an ADC is evaluated by several key parameters. While specific data is highly dependent on the antibody, payload, and specific experimental conditions, the following tables summarize typical values and observations for ADCs constructed using bioorthogonal ligation with PEGylated linkers.
Table 1: Reaction Kinetics and Stability
| Parameter | Typical Value / Observation | Reference |
| Second-Order Rate Constant (k₂) for Tetrazine-TCO Ligation | Up to 10⁷ M⁻¹s⁻¹, typically 800 - 30,000 M⁻¹s⁻¹ | |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | |
| Primary Byproduct | Nitrogen gas (N₂) | |
| Stability of TCO-Conjugate | A TCO-ADC deactivation half-life of ~5.5 days has been observed in vivo. | |
| Stability of Tetrazine-TCO Linkage | Forms a stable, covalent dihydropyridazine bond. |
Table 2: ADC Characteristics and In Vitro Performance
| Parameter | Typical Value / Observation | Reference |
| Drug-to-Antibody Ratio (DAR) | Typically 2 to 8, with an average of ~3.5-4.0 being common for lysine-based conjugation. | |
| Aggregation | The inclusion of PEG linkers significantly reduces the tendency for aggregation of the final ADC. | |
| In Vitro Cytotoxicity (IC50) with MMAE payload | Low nanomolar to picomolar range in antigen-positive cell lines. |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the synthesis and characterization of an ADC using this compound.
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the modification of an antibody with a trans-cyclooctene (TCO) moiety by targeting surface-accessible lysine residues.
Materials:
-
Antibody of interest
-
TCO-NHS Ester
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Zeba™ Spin Desalting Columns (or equivalent)
Buffer Preparation:
-
1X PBS, pH 7.4: To prepare 1 L, dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Add distilled water to a final volume of 1 L. Sterilize by autoclaving.
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Conjugation Buffer (1X PBS, pH 7.4) to a final concentration of 2-10 mg/mL.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the TCO-NHS Ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS Ester and quenching buffer using a desalting column equilibrated with 1X PBS, pH 7.4.
-
Characterization: Determine the concentration of the TCO-modified antibody by measuring the absorbance at 280 nm. The degree of labeling can be determined by reacting the TCO-modified antibody with a tetrazine-functionalized fluorescent dye and measuring the absorbance of the dye.
Protocol 2: Drug Payload Conjugation to this compound
This protocol details the conjugation of a drug payload containing a primary amine (e.g., MMAE) to the this compound linker.
Materials:
-
Drug payload with a primary amine (e.g., MMAE)
-
This compound Linker
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Reagent Preparation: Dissolve the drug payload in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add 1.1 equivalents of this compound to the drug payload solution.
-
Add 3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification: Purify the resulting drug-linker conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the drug-linker conjugate by LC-MS.
Protocol 3: Final ADC Synthesis via Tetrazine-TCO Ligation
This is the final "click" reaction to form the ADC.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Drug-linker conjugate (from Protocol 2)
-
Reaction Buffer: 1X PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the drug-linker conjugate in a minimal amount of DMSO and then dilute in the Reaction Buffer.
-
Add a 1.5 to 3-fold molar excess of the drug-linker conjugate to the TCO-modified antibody solution.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the final ADC from excess drug-linker conjugate using an SEC column equilibrated with 1X PBS, pH 7.4.
-
Storage: Store the purified ADC at 2-8°C under sterile conditions.
Protocol 4: Characterization of the Final ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic drug-linker molecules. The retention time on the HIC column increases with the DAR.
-
System: An HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8.
-
Mobile Phase B: 50 mM sodium phosphate, pH 6.8, with 20% isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The average DAR is calculated from the relative peak areas of the different DAR species (DAR0, DAR2, DAR4, etc.).
Mass Spectrometry (MS) for Intact Mass Analysis:
-
Principle: High-resolution mass spectrometry can determine the precise mass of the intact ADC and its different drug-loaded forms, allowing for unambiguous confirmation of the DAR.
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Method: For cysteine-linked ADCs where interchain disulfides may be disrupted, native SEC-MS using a volatile buffer like ammonium acetate is preferred to keep the antibody structure intact. For lysine-linked conjugates, denaturing conditions with reverse-phase chromatography and a mobile phase of water/acetonitrile with 0.1% formic acid can be used.
-
Analysis: The mass of the unconjugated antibody is subtracted from the masses of the different ADC species to confirm the number of attached drug-linker molecules.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50 value) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody, and free drug payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium and add to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors like MMAE).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Mechanism of Action: ADC with an MMAE Payload
Many ADCs utilize monomethyl auristatin E (MMAE), a potent anti-mitotic agent, as the cytotoxic payload. The signaling pathway leading to apoptosis after internalization of an MMAE-containing ADC is depicted below.
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized. Following trafficking to the lysosome, the linker is cleaved, releasing free MMAE into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, which in turn triggers the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to the activation of caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.
Conclusion
The this compound linker offers a sophisticated and powerful tool for the development of advanced antibody-drug conjugates. By combining the precision of bioorthogonal click chemistry with the advantageous physicochemical properties of a PEG spacer, this linker enables the production of more homogenous and stable ADCs. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively utilize this technology in the pursuit of more effective and safer targeted cancer therapies. While traditional NHS ester and maleimide chemistries remain valuable, the bioorthogonal approach represents a significant step forward in the rational design of next-generation ADCs.
References
A Technical Guide to Protein Labeling with Me-Tet-PEG4-NHS Ester: Mechanism and Protocol
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of innovation. Me-Tet-PEG4-NHS ester has emerged as a powerful bioconjugation reagent that facilitates a two-stage labeling strategy. This molecule first attaches to a protein via a stable amide bond and then presents a bioorthogonal tetrazine handle for subsequent, highly specific "click" chemistry reactions. This guide provides an in-depth look at the mechanism of action, experimental protocols, and key quantitative data associated with this versatile linker.
The Two-Fold Mechanism of Action
The functionality of this compound ester is rooted in two distinct chemical reactions: an amine-reactive N-hydroxysuccinimide (NHS) ester coupling and a subsequent bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.
1. NHS Ester-Mediated Amine Coupling: The initial step involves the reaction of the NHS ester moiety with primary amines on the target protein.[1] N-hydroxysuccinimide esters are widely used for their high reactivity and efficiency in forming stable amide bonds with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine.[2][3] This reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2] The reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.
2. Tetrazine Bioorthogonal "Click" Chemistry: Once the protein is labeled with the methyltetrazine (Me-Tet) group, this moiety serves as a handle for a highly specific and rapid secondary reaction. Tetrazines participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click" reaction is termed bioorthogonal because it proceeds with exceptional speed and selectivity in complex biological environments without interfering with native biochemical processes. The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, forming a stable dihydropyridazine bond and releasing nitrogen gas as the sole byproduct. This reaction does not require a catalyst, making it ideal for applications in living cells and in vivo.
The integrated polyethylene glycol (PEG4) spacer enhances the water solubility of the entire molecule and the resulting protein conjugate. This hydrophilic spacer also provides a flexible connection that minimizes steric hindrance, potentially preserving the protein's native structure and function.
Visualizing the Pathway and Workflow
To better illustrate the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
Methodological & Application
Application Notes and Protocols for Me-Tet-PEG4-NHS Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the use of Methyl-Tetrazine-PEG4-N-hydroxysuccinimidyl ester (Me-Tet-PEG4-NHS) in bioconjugation. This hetero-bifunctional linker is a powerful tool for covalently attaching a tetrazine moiety to biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. The incorporated tetrazine group enables a highly efficient and specific secondary reaction with a trans-cyclooctene (TCO)-modified molecule through a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly referred to as tetrazine ligation.[1][2]
The this compound ester features three key components:
-
Methyl-Tetrazine (Me-Tet): A highly reactive diene that participates in the rapid and specific iEDDA reaction with TCO. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[2][3]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous buffers. It also provides spatial separation between the biomolecule and the tetrazine, which can help to preserve the biomolecule's native conformation and function while minimizing steric hindrance.
-
N-hydroxysuccinimidyl (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of proteins) to form a stable amide bond.[4]
This two-step bioconjugation strategy is widely employed in various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, in vivo imaging agents, and immunoassays.
Chemical Reaction and Workflow
The bioconjugation process using this compound ester involves two primary stages:
-
Amine Labeling: The NHS ester of the linker reacts with primary amines on the target biomolecule to form a stable amide bond, thereby attaching the tetrazine moiety.
-
Tetrazine Ligation: The tetrazine-modified biomolecule is then reacted with a TCO-containing molecule of interest in a highly specific and rapid bioorthogonal "click" reaction.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound Ester
This protocol describes the general procedure for labeling a protein with this compound ester.
Materials:
-
Protein of interest
-
This compound ester
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., desalting columns, dialysis cassettes)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Prepare the this compound Ester Solution:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein to achieve the desired degree of labeling.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. For sensitive proteins, incubation at 4°C overnight can be performed.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound ester and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.
-
-
Storage:
-
Store the purified tetrazine-modified protein at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Quantitative Data for Protein Labeling:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | PBS (pH 7.2-8.0) or 0.1 M Sodium Bicarbonate (pH 8.3-8.5) | Buffer must be free of primary amines. |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal ratio depends on the protein and desired degree of labeling. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | 4°C is gentler for sensitive proteins, while room temperature allows for shorter reaction times. |
| Reaction Time | 30-60 minutes (RT) or 2 hours to overnight (4°C) | Longer incubation times may be needed at lower temperatures or pH. |
Protocol 2: Tetrazine Ligation with a TCO-Modified Molecule
This protocol describes the reaction of a tetrazine-modified biomolecule with a TCO-modified molecule.
Materials:
-
Tetrazine-modified biomolecule (from Protocol 1)
-
TCO-modified molecule (e.g., drug, fluorophore)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare the Reactants:
-
Prepare the tetrazine-modified biomolecule in the reaction buffer.
-
Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO, water) and dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Add a 1.5- to 3-fold molar excess of the TCO-modified molecule to the tetrazine-modified biomolecule.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Purify the final bioconjugate from excess TCO-modified molecule and any byproducts using size-exclusion chromatography or dialysis, depending on the size of the conjugate.
-
Quantitative Data for Tetrazine Ligation:
| Parameter | Recommended Value/Range | Notes |
| Reaction Buffer | PBS (pH 6.0-9.0) | The reaction is efficient across a broad pH range. |
| Molar Ratio (TCO:Tetrazine) | 1.5:1 to 3:1 | A slight excess of the TCO-molecule is often used to ensure complete reaction of the tetrazine-modified biomolecule. |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | The reaction is very fast even at room temperature. |
| Reaction Time | 30 minutes - 2 hours | The reaction is typically complete within this timeframe due to the fast kinetics. |
Application Example: Antibody-Drug Conjugate (ADC) Development
A prominent application of this compound bioconjugation is in the development of ADCs for targeted cancer therapy. In this approach, a potent cytotoxic drug is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.
The diagram above illustrates the mechanism of action of an ADC. The antibody component of the ADC specifically binds to an antigen on the surface of a tumor cell. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. Inside the cell, the complex is trafficked to lysosomes, where the linker is cleaved, releasing the potent cytotoxic drug. The released drug then exerts its cell-killing effect, for example, by disrupting microtubule formation, leading to apoptosis.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing Biomolecule Labeling: Application Notes and Protocols for Me-Tet-PEG4-NHS Ester
For researchers, scientists, and drug development professionals seeking to leverage the power of bioorthogonal chemistry, Me-Tet-PEG4-NHS ester has emerged as a critical tool for the precise modification of biomolecules. This amine-reactive compound facilitates the introduction of a methyltetrazine moiety onto proteins, antibodies, and other amine-containing molecules, enabling subsequent, highly specific, and rapid ligation with trans-cyclooctene (TCO)-modified partners through an inverse-electron demand Diels-Alder (iEDDA) cycloaddition.
This document provides detailed application notes and protocols for the use of this compound ester, focusing on achieving optimal labeling efficiency and preserving the biological activity of the target molecule. The inclusion of a hydrophilic PEG4 spacer enhances water solubility, reduces steric hindrance, and minimizes aggregation of the labeled biomolecule.[1][2][3]
Principle of Reaction
The labeling reaction involves the N-hydroxysuccinimide (NHS) ester reacting with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4][] This reaction is highly dependent on pH, with optimal conditions ensuring the deprotonation of the primary amine, rendering it nucleophilic.
Key Reaction Parameters for Optimal Labeling
Achieving a high degree of labeling while maintaining the integrity of the biomolecule requires careful optimization of several reaction parameters. The following table summarizes the key conditions for successful conjugation with this compound ester.
| Parameter | Recommended Condition | Notes |
| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A pH of 8.3-8.5 provides a good balance for efficient labeling. At acidic pH, the primary amine is protonated and non-nucleophilic. |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Carbonate/Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided. |
| Molar Excess of this compound Ester | 5 to 20-fold molar excess over the biomolecule | The optimal ratio depends on the concentration of the biomolecule and the desired degree of labeling. Empirical testing is recommended to determine the ideal ratio for a specific application. |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Incubation at 4°C can be used for sensitive proteins or to slow down the hydrolysis of the NHS ester for longer reaction times. |
| Incubation Time | 30 minutes to 4 hours at Room Temperature; Overnight at 4°C | The optimal time depends on the reactivity of the biomolecule and the desired degree of labeling. |
| Solvent for this compound Ester | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved in a dry organic solvent immediately before addition to the aqueous reaction buffer. The volume of the organic solvent should not exceed 10% of the total reaction volume. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound Ester
This protocol outlines a general procedure for labeling a protein with this compound ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, exchange it into a suitable labeling buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Calculation of Reagent Volume: Determine the volume of the this compound ester stock solution required to achieve the desired molar excess.
-
Labeling Reaction: Add the calculated volume of the this compound ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This step will consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Storage: Store the labeled protein under conditions optimal for its stability, typically at 4°C for short-term storage or -80°C for long-term storage.
Protocol 2: Antibody Conjugation
This protocol is specifically tailored for the conjugation of antibodies.
Materials:
-
Antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
This compound ester
-
Anhydrous DMSO
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).
-
Reagent Preparation: Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the required amount in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the desired molar excess of the dissolved this compound ester to the antibody solution. A common starting point is a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Quenching: Add 1 M Tris-HCl, pH 8.0 to a final concentration of 100 mM to quench the reaction. Incubate for 15 minutes.
-
Purification: Purify the conjugated antibody using a desalting column to remove unreacted labeling reagent.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the tetrazine.
Visualizing the Workflow and Reaction
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams have been generated.
Caption: Experimental workflow for biomolecule labeling with this compound ester.
Caption: Reaction of this compound ester with a primary amine on a protein.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is within the optimal range of 7.0-9.0. |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use. Avoid moisture. | |
| Presence of primary amines in the buffer. | Use an amine-free buffer like PBS, borate, or carbonate. | |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of this compound ester to the biomolecule. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%. |
| Protein instability under reaction conditions. | Perform the reaction at 4°C or for a shorter duration. | |
| Loss of Biological Activity | Modification of critical amine residues. | Reduce the molar excess of the labeling reagent to decrease the degree of labeling. |
| Denaturation during the labeling process. | Optimize reaction conditions (pH, temperature, incubation time) to be milder. |
By following these guidelines and protocols, researchers can confidently and efficiently label their biomolecules of interest with this compound ester, paving the way for advanced applications in drug development, diagnostics, and fundamental biological research.
References
Application Notes & Protocols: Cell Surface Modification Using Me-Tet-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG4-NHS (Methyltetrazine-PEG4-N-hydroxysuccinimidyl Ester) is a bifunctional linker designed for a two-step cell surface modification strategy. This approach, known as bioorthogonal chemistry, allows for the precise labeling and tracking of cells, or the targeted delivery of molecules such as drugs or imaging agents.
-
N-hydroxysuccinimidyl (NHS) Ester: This functional group reacts efficiently with primary amines (e.g., the side chains of lysine residues) present on cell surface proteins, forming a stable, covalent amide bond.[1][2][3][4]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG linker enhances the water solubility of the molecule and provides a flexible spacer, which minimizes steric hindrance during subsequent reactions.[1]
-
Methyltetrazine (Me-Tet): This moiety serves as a "bioorthogonal handle." It remains inert to biological molecules but reacts specifically and rapidly with a trans-cyclooctene (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.
This two-step "pre-targeting" strategy first involves labeling the cell surface with tetrazines. Subsequently, a TCO-modified molecule of interest (e.g., a therapeutic agent, a fluorescent probe) can be introduced, which will "click" exclusively to the tetrazine-labeled cells. This method provides exceptional specificity and minimizes off-target effects.
Principle of the Reaction
The cell surface modification process occurs in two distinct stages:
-
Cell Surface Labeling: The NHS ester of the this compound reagent reacts with primary amines on the cell surface proteins to covalently attach the Methyltetrazine-PEG4 linker. This reaction is pH-dependent, favoring a neutral to slightly basic environment (pH 7.2-8.5).
-
Bioorthogonal Ligation: The tetrazine-functionalized cells are then introduced to a molecule carrying a trans-cyclooctene (TCO) group. The tetrazine and TCO groups undergo an extremely rapid and highly selective click chemistry reaction to form a stable covalent bond. This reaction proceeds efficiently under physiological conditions without the need for catalysts.
Experimental Protocols
Materials and Reagents
-
This compound Ester (Store desiccated at -20°C).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Cells in suspension or adherent cells.
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
Cell culture medium.
-
TCO-functionalized molecule of interest.
-
Instrumentation for cell counting and viability assessment (e.g., hemocytometer, fluorescence microscope, flow cytometer).
Protocol 1: Labeling of Cells in Suspension
This protocol is a general guideline. Optimal conditions, particularly the concentration of the labeling reagent, should be determined empirically for each cell type.
-
Cell Preparation:
-
Harvest cells and count them. Determine cell viability using a method like Trypan Blue exclusion.
-
Wash the cells twice by centrifuging at 300 x g for 5 minutes and resuspending the pellet in ice-cold, amine-free PBS (pH 7.4) to remove any amine-containing media components.
-
Resuspend the cell pellet in ice-cold Labeling Buffer (pH 8.0-8.5) to a final concentration of 1-10 x 10⁶ cells/mL.
-
-
Reagent Preparation:
-
Equilibrate the vial of this compound Ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Do not prepare aqueous stock solutions for storage as the NHS ester is highly susceptible to hydrolysis.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension. A starting point is a 10- to 20-fold molar excess relative to the estimated number of surface amines, though a final concentration of 0.5-2 mM of the NHS reagent is a common starting range for protein labeling. The final DMSO/DMF concentration should not exceed 5-10% to maintain cell viability.
-
Incubate for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing. Incubation on ice can help preserve cell viability.
-
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per mL of reaction volume).
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS (pH 7.4) to remove unreacted reagent and byproducts. Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Viability and Downstream Applications:
-
Resuspend the final cell pellet in the appropriate medium for your downstream application.
-
Assess cell viability. Labeled cells are now ready for the bioorthogonal ligation step (Protocol 3).
-
Protocol 2: Labeling of Adherent Cells
-
Cell Preparation:
-
Culture cells in a suitable vessel (e.g., 6-well plate) until they reach the desired confluency.
-
Gently aspirate the culture medium and wash the cells twice with pre-warmed, amine-free PBS (pH 7.4).
-
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1, Step 2.
-
Dilute the stock solution to the desired final concentration (e.g., 0.5-2 mM) in pre-warmed Labeling Buffer (pH 8.0-8.5).
-
-
Labeling Reaction:
-
Add a sufficient volume of the labeling solution to completely cover the cell monolayer.
-
Incubate at room temperature for 30-60 minutes.
-
-
Quenching and Washing:
-
Aspirate the labeling solution.
-
Add Quenching Buffer and incubate for 15 minutes at room temperature.
-
Aspirate the Quenching Buffer and wash the cells three times with pre-warmed PBS (pH 7.4).
-
-
Downstream Applications:
-
Add fresh culture medium to the cells. The tetrazine-labeled adherent cells are now ready for Protocol 3.
-
Protocol 3: Bioorthogonal Ligation with TCO-Reagent
-
Prepare TCO-Reagent: Dissolve the TCO-functionalized molecule (e.g., TCO-fluorescent dye) in a compatible solvent (e.g., DMSO or PBS) according to the manufacturer's instructions.
-
Ligation Reaction: Add the TCO-reagent to the suspension of tetrazine-labeled cells or to the culture medium of adherent tetrazine-labeled cells. A 1.5 to 3-fold molar excess of the TCO reagent over the estimated number of incorporated tetrazine groups is a good starting point.
-
Incubation: Incubate for 30-60 minutes at 37°C or room temperature. The iEDDA reaction is typically very fast.
-
Washing: Wash the cells twice with PBS or culture medium to remove any unreacted TCO-reagent.
-
Analysis: Analyze the cells using the appropriate method (e.g., fluorescence microscopy or flow cytometry if a fluorescent TCO-dye was used).
Data Presentation: Optimization Parameters
Effective cell surface labeling requires optimization. The following table provides starting points and key parameters to consider.
| Parameter | Recommended Range | Purpose & Considerations |
| Cell Density | 1–10 x 10⁶ cells/mL | Higher density can improve labeling efficiency but may impact viability. |
| Labeling Buffer pH | 7.2–8.5 | NHS ester reactivity increases with pH, but so does hydrolysis. pH 8.0-8.5 is a common optimum. |
| This compound Conc. | 0.1–2.0 mM | Must be optimized. Too low results in poor labeling; too high can cause cytotoxicity. |
| Incubation Time | 30–120 minutes | Longer times may increase labeling but can also reduce cell viability. |
| Incubation Temperature | 4°C to 25°C (Room Temp) | 4°C (on ice) can reduce metabolic activity and improve viability during labeling. |
| Quenching Agent Conc. | 50–100 mM | Sufficient concentration is needed to fully hydrolyze any remaining reactive NHS esters. |
Workflow and Pathway Visualization
References
Application Notes and Protocols for Me-Tet-PEG4-NHS Ester in Fluorescent Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Me-Tet-PEG4-NHS ester is a versatile, amine-reactive labeling reagent designed for the covalent modification of proteins, antibodies, and other biomolecules. This heterobifunctional linker incorporates three key features: a methyltetrazine (Me-Tet) group for bioorthogonal click chemistry, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[]
The NHS ester moiety reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus of proteins) at a pH of 7-9 to form a stable amide bond.[] The PEG4 spacer enhances water solubility, reduces aggregation of the labeled protein, and minimizes steric hindrance.[] The methyltetrazine group enables a highly specific and rapid secondary reaction with a trans-cyclooctene (TCO)-modified molecule through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal chemistry.[2] This two-step labeling strategy is particularly advantageous for applications requiring precise control over the labeling process and for live-cell imaging.
These application notes provide detailed protocols for the use of this compound ester in the fluorescent labeling of proteins, offering guidance on achieving desired degrees of labeling and outlining workflows for advanced applications.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₂H₃₁N₅O₇ |
| Molecular Weight | 477.51 g/mol |
| Appearance | Red solid to red oil |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
| Storage | Store at -20°C for long-term stability |
Recommended Molar Excess for Controlling Degree of Labeling (DOL)
The degree of labeling (DOL), which is the average number of linker molecules per protein, is a critical parameter that can be controlled by adjusting the molar excess of this compound ester relative to the protein.[3] Over-labeling can potentially lead to protein aggregation or loss of function.
| Desired Degree of Labeling (DOL) | Recommended Starting Molar Excess of this compound Ester | Notes |
| Low (1-3) | 5-10 fold | Recommended for initial experiments to minimize impact on protein function. |
| Medium (3-5) | 10-20 fold | A common starting point for many applications. |
| High (>5) | 20-50 fold | May be necessary for signal amplification but requires careful optimization. |
Note: The optimal molar ratio should be determined empirically for each specific protein and application.
Example of Degree of Labeling
In a study involving the conjugation of a TCO-PEG4-NHS ester to a single-domain antibody fragment (sdAb), a 1.2-fold molar excess of the NHS ester resulted in 85% of the sdAb being modified. Of the modified antibody, approximately 85% had one prosthetic group attached, while 15% had two. While this is not this compound ester, it provides a relevant example of the labeling efficiency that can be achieved with a PEGylated NHS ester.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound Ester
This protocol describes the direct conjugation of this compound ester to primary amines on a target protein.
Materials:
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column (e.g., PD-10) or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the labeling reaction.
-
-
This compound Ester Solution Preparation:
-
Equilibrate the vial of this compound ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of 10 mg/mL in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the calculated amount of the this compound ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound ester and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the wavelength corresponding to the tetrazine (if a fluorescent TCO-dye will be used later, this can be done after the second reaction).
-
Protocol 2: Two-Step Fluorescent Labeling using Bioorthogonal Click Chemistry
This protocol outlines the labeling of a protein with this compound ester, followed by a bioorthogonal reaction with a TCO-containing fluorescent dye. This is particularly useful for live-cell imaging.
Step A: Labeling the Protein with this compound Ester
-
Follow Protocol 1 to conjugate your protein of interest with this compound ester and purify the resulting tetrazine-modified protein.
Step B: Fluorescent Labeling via Tetrazine-TCO Ligation
Materials:
-
Tetrazine-modified protein from Step A
-
TCO-functionalized fluorescent dye
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-functionalized fluorescent dye in DMSO to prepare a stock solution.
-
In a reaction tube, combine the tetrazine-modified protein with the TCO-dye. A 1.5 to 3-fold molar excess of the TCO-dye is typically sufficient due to the rapid reaction kinetics.
-
-
Ligation Reaction:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is often complete within minutes.
-
-
Purification (Optional):
-
For applications requiring highly pure fluorescently labeled protein, unreacted TCO-dye can be removed using a desalting column or dialysis. For many imaging applications, the low concentration of reactants and the fluorogenic nature of some tetrazine-dye pairs may make this step unnecessary.
-
-
Analysis:
-
The fluorescently labeled protein is now ready for use in applications such as fluorescence microscopy, flow cytometry, or plate-based assays.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for direct protein labeling with this compound ester.
Caption: Workflow for two-step fluorescent labeling via bioorthogonal chemistry.
Signaling Pathway Diagram
Caption: Pre-targeting strategy for live-cell imaging using tetrazine-TCO ligation.
References
- 2. Simple, Rapid Chemical Labeling and Screening of Antibodies with Luminescent Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Covalent Conjugation of Me-Tet-PEG4-NHS to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with heterobifunctional linkers is a cornerstone of advanced drug delivery and diagnostic systems. The Methyltetrazine-PEG4-N-hydroxysuccinimidyl ester (Me-Tet-PEG4-NHS) linker is a powerful tool for this purpose. It incorporates a methyltetrazine moiety for bioorthogonal "click chemistry" reactions, a polyethylene glycol (PEG) spacer to enhance solubility and reduce nonspecific binding, and an N-hydroxysuccinimidyl (NHS) ester for covalent attachment to primary amines on the nanoparticle surface.[1][2] This protocol details the methodology for conjugating this compound to amine-functionalized nanoparticles, creating a versatile platform for subsequent modification with molecules bearing a trans-cyclooctene (TCO) group.[1][3]
The overall workflow involves the reaction of the NHS ester with primary amines on the nanoparticle surface to form a stable amide bond.[4] The resulting tetrazine-modified nanoparticles can then be utilized in various biomedical applications, including targeted drug delivery, in vivo imaging, and biosensing, by reacting them with TCO-functionalized targeting ligands, imaging agents, or therapeutic molecules.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the direct coupling of this compound to nanoparticles presenting primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound ester
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5. (Ensure the buffer is free of primary amines like Tris).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Washing Buffer: PBS or deionized water.
-
Centrifuge and appropriate centrifuge tubes.
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).
-
Ensure the nanoparticle suspension is well-sonicated and free of aggregates.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL or 10 mM). The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
The molar ratio of the linker to the nanoparticles should be optimized for the specific application. A 5- to 20-fold molar excess of the NHS ester to the available amine groups on the nanoparticles is a common starting point.
-
Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching the Reaction:
-
To consume any unreacted NHS ester, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of Conjugated Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the modified nanoparticles.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh Washing Buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles.
-
Alternatively, for smaller sample volumes or nanoparticles that are difficult to pellet, use desalting columns or dialysis to remove unreacted materials.
-
-
Storage:
-
Resuspend the final Me-Tet-PEG4-functionalized nanoparticles in a suitable buffer for storage. For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C may be appropriate, depending on the nanoparticle stability.
-
Protocol 2: Characterization of Me-Tet-PEG4-Conjugated Nanoparticles
1. Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after conjugation.
-
A modest increase in hydrodynamic diameter (e.g., ~10 nm) is expected after PEGylation.
-
A change in zeta potential is also indicative of successful surface modification. For instance, the positive charge of amine-functionalized nanoparticles will decrease or become neutral after conjugation.
-
2. Quantification of Conjugation Efficiency:
-
Method: UV-Vis Spectroscopy
-
Principle: The tetrazine group has a characteristic absorbance peak at approximately 520 nm.
-
Procedure:
-
Generate a standard curve by measuring the absorbance of known concentrations of this compound at its λmax (~520 nm).
-
Measure the absorbance of the purified, conjugated nanoparticle solution at the same wavelength.
-
Calculate the concentration of conjugated tetrazine using the standard curve and the Beer-Lambert law (A = εcl).
-
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation of conjugated from unconjugated species based on size or hydrophobicity.
-
Procedure:
-
Analyze the reaction mixture using an appropriate HPLC method (e.g., size exclusion or reverse-phase chromatography).
-
The conjugated nanoparticles will have a different retention time compared to the unconjugated nanoparticles and the free linker.
-
Quantify the degree of labeling by comparing the peak areas of the conjugated and unconjugated species.
-
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles Before and After Conjugation
| Parameter | Amine-Functionalized Nanoparticles | Me-Tet-PEG4-Conjugated Nanoparticles |
| Hydrodynamic Diameter (nm) | Insert Value | Insert Value |
| Polydispersity Index (PDI) | Insert Value | Insert Value |
| Zeta Potential (mV) | Insert Value | Insert Value |
Table 2: Conjugation Efficiency Quantification
| Method | Parameter | Result |
| UV-Vis Spectroscopy | Tetrazine Concentration (µM) | Insert Value |
| Moles of Tetrazine per mg of Nanoparticles | Insert Value | |
| HPLC | Percentage of Conjugated Nanoparticles (%) | Insert Value |
Visualizations
Caption: Experimental workflow for conjugating this compound to nanoparticles.
Caption: Two-step conjugation and click chemistry pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 3. Tetrazine-modified Biopolymer-based Drug Delivery Service - CD BioGlyco [glycoclick.bioglyco.com]
- 4. Magnetic Nanoparticle Functionalization (Chapter 3) - Magnetic Nanoparticles in Biosensing and Medicine [cambridge.org]
Application Notes and Protocols: Me-Tet-PEG4-NHS Ester for Pre-targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeted cancer therapy represents a paradigm shift in the delivery of therapeutic and imaging agents to tumors. This two-step approach decouples the tumor-targeting vehicle (typically a monoclonal antibody) from the payload (e.g., a radionuclide), addressing a key limitation of conventional radioimmunotherapy: the slow pharmacokinetics of antibodies.[1][2][3] By allowing the antibody to first accumulate at the tumor site and clear from circulation before administering a rapidly cleared, radiolabeled small molecule, pre-targeting significantly enhances the tumor-to-background ratio, thereby improving therapeutic efficacy and reducing off-target toxicity.[1][2]
At the heart of modern pre-targeted strategies is bioorthogonal chemistry, which employs reactions that occur rapidly and selectively within a biological system without interfering with native biochemical processes. The inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is one of the fastest and most effective bioorthogonal reactions for this purpose.
Me-Tet-PEG4-NHS ester is a key reagent in this workflow. It is an amine-reactive compound used to attach a methyltetrazine moiety to a targeting molecule, such as an antibody, via its primary amines (e.g., lysine residues). The N-hydroxysuccinimide (NHS) ester group reacts efficiently with amines at a pH of 7-9 to form a stable covalent bond. The hydrophilic polyethylene glycol (PEG4) spacer enhances the water solubility of the molecule, reduces aggregation, and minimizes steric hindrance, facilitating the subsequent "click" reaction with a TCO-modified molecule.
This document provides detailed application notes and protocols for the use of this compound ester in pre-targeted cancer therapy applications.
Principle of the Pre-Targeted Approach
The pre-targeted strategy using the IEDDA reaction is a sequential, four-step process. This approach is designed to maximize the delivery of a payload (e.g., radionuclide) to the tumor while minimizing exposure to healthy tissues.
-
Antibody-TCO Conjugate Administration: A monoclonal antibody (mAb) that targets a tumor-specific antigen is first conjugated with trans-cyclooctene (TCO). This mAb-TCO conjugate is administered to the patient.
-
Tumor Accumulation and Blood Clearance: The mAb-TCO conjugate circulates in the bloodstream, gradually accumulating at the tumor site by binding to the target antigen. A waiting period (typically 24-72 hours) allows for the unbound antibody to clear from the circulation, significantly reducing background radioactivity.
-
Radiolabeled Tetrazine Administration: A small molecule containing a tetrazine moiety, which has been labeled with a radionuclide for imaging (e.g., ⁸⁹Zr, ⁶⁸Ga) or therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y), is administered.
-
In Vivo Click Reaction and Clearance: The radiolabeled tetrazine rapidly travels throughout the body. At the tumor site, it undergoes a highly efficient and irreversible IEDDA "click" reaction with the TCO-modified antibody. Any unreacted radiolabeled tetrazine is quickly cleared from the body through the kidneys due to its small size. This results in a high concentration of the radionuclide at the tumor and a low concentration elsewhere, leading to a high-contrast image or a highly targeted therapeutic effect.
Caption: Workflow of the pre-targeted radioimmunotherapy (PRIT) strategy.
Experimental Protocols
Protocol 1: Conjugation of Antibody with TCO-NHS Ester
This protocol describes the modification of a monoclonal antibody with a TCO-PEG4-NHS ester. The goal is to attach the TCO moiety to the antibody's primary amines.
Materials:
-
Monoclonal antibody (mAb) of interest in an amine-free buffer (e.g., PBS).
-
TCO-PEG4-NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Spin desalting columns (e.g., Zeba Spin Desalting Columns, 40K MWCO).
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS (pH 7.2-8.0) using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in PBS.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved TCO-PEG4-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.
-
Mix gently by pipetting.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the TCO-mAb Conjugate:
-
Remove excess, unreacted TCO-PEG4-NHS ester and quenching reagent by buffer exchanging the reaction mixture into PBS using a spin desalting column.
-
Repeat the buffer exchange step to ensure complete removal of unconjugated reagents.
-
-
Characterization:
-
Determine the final concentration of the TCO-mAb conjugate using a protein concentration assay (e.g., NanoDrop A280).
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry. A typical DOL is between 4 and 10 TCOs per antibody.
-
Protocol 2: Radiolabeling of a DOTA-Tetrazine Probe with Lutetium-177
This protocol describes the radiolabeling of a DOTA-conjugated tetrazine probe with ¹⁷⁷Lu for therapeutic applications.
Materials:
-
DOTA-PEGn-Tetrazine conjugate.
-
¹⁷⁷LuCl₃ in HCl.
-
Ammonium acetate buffer (0.25 M, pH 5.5).
-
Metal-free vials and pipette tips.
-
Radio-TLC system for quality control.
Procedure:
-
Reaction Setup:
-
In a metal-free vial, add 5-10 µg of the DOTA-PEGn-Tetrazine conjugate.
-
Add the ammonium acetate buffer to the vial.
-
Add the ¹⁷⁷LuCl₃ solution to the reaction vial.
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 37°C for 10 minutes. Higher temperatures (e.g., 95°C) may be required for other radionuclides like ⁶⁸Ga.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the [¹⁷⁷Lu]Lu-DOTA-PEGn-Tz using a radio-TLC system. RCP should typically be >95%.
-
Protocol 3: In Vivo Pre-targeted Radioimmunotherapy Study
This protocol outlines a general workflow for a preclinical PRIT study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenografts).
-
TCO-mAb conjugate (from Protocol 1).
-
[¹⁷⁷Lu]Lu-DOTA-PEGn-Tz (from Protocol 2).
-
Sterile saline for injection.
-
Imaging system (e.g., SPECT/CT).
Procedure:
-
TCO-mAb Injection (Day 0):
-
Administer a defined dose of the TCO-mAb conjugate (e.g., 10-50 µg) to each mouse via intravenous injection.
-
-
Accumulation and Clearance Period (Day 0-3):
-
Allow 24 to 72 hours for the TCO-mAb conjugate to accumulate in the tumor and clear from the bloodstream. The optimal time interval depends on the antibody's pharmacokinetics and should be determined empirically.
-
-
Radiolabeled Tetrazine Injection (Day 3):
-
Administer a defined activity of the [¹⁷⁷Lu]Lu-DOTA-PEGn-Tz (e.g., 400-1200 µCi) to each mouse via intravenous injection.
-
-
Imaging and Biodistribution (Day 3 onwards):
-
Perform SPECT/CT imaging at various time points (e.g., 1, 4, 24, 48, 120 hours) post-injection of the radiolabeled tetrazine to visualize tumor uptake and biodistribution.
-
For detailed quantitative analysis, euthanize cohorts of mice at each time point, harvest tumors and major organs (blood, liver, kidneys, spleen, muscle, bone), and measure the radioactivity using a gamma counter.
-
Express the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Therapy Study:
-
For therapy studies, monitor tumor growth over several weeks using calipers or bioluminescence imaging.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Include control groups (e.g., saline, antibody alone, radiolabeled tetrazine alone) for comparison.
-
Caption: The IEDDA reaction between TCO and Tetrazine.
Quantitative Data
The following tables summarize representative quantitative data from pre-targeted therapy studies.
Table 1: Antibody-TCO Conjugation Parameters
| Parameter | Value | Reference |
| Molar Excess of TCO-NHS Ester | 5x - 20x | |
| Reaction pH | 7.0 - 9.0 | |
| Reaction Time | 30 - 60 min (RT) or 2h (ice) | |
| Typical Degree of Labeling (TCO/Ab) | 4 - 10 | |
| Quenching Agent | 50-100 mM Tris |
Table 2: Tetrazine Radiolabeling Data
| Radioligand | Radionuclide | Radiochemical Yield | Specific Activity | Reference |
| DOTA-PEG₇-Tz | ¹⁷⁷Lu | >96.9 ± 0.74% | 466 ± 155 mCi/µmol | |
| CHX-A''-DTPA-PEG₇-Tz | ¹⁷⁷Lu | >99.5% | 383 mCi/µmol | |
| DOTA-Me-Tz-PEG₄-COOH | ⁶⁸Ga | >95% | N/A |
Table 3: Biodistribution of [¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz in a Pre-targeted Mouse Model (5B1-TCO)
| Organ | 4h post-injection (%ID/g) | 120h post-injection (%ID/g) | Reference |
| Blood | 1.0 ± 0.2 | 0.0 ± 0.0 | |
| Tumor | 4.6 ± 0.8 | 16.8 ± 3.9 | |
| Liver | 0.4 ± 0.1 | 0.2 ± 0.1 | |
| Kidneys | 1.6 ± 0.3 | 0.3 ± 0.1 | |
| Spleen | 0.2 ± 0.1 | 0.1 ± 0.0 | |
| Muscle | 0.1 ± 0.0 | 0.0 ± 0.0 |
Data represents mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
Conclusion
This compound ester is a critical tool for implementing pre-targeted cancer therapy based on the highly efficient TCO-tetrazine bioorthogonal reaction. The protocols and data presented here provide a framework for researchers to conjugate targeting vectors and develop pre-targeted imaging and therapeutic agents. This approach holds immense promise for improving the precision of cancer treatment by enhancing payload delivery to tumors while minimizing systemic toxicity, ultimately aiming for a wider therapeutic window and better patient outcomes.
References
- 1. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 2. Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Protein Labeling with Me-Tet-PEG4-NHS Ester
Introduction
Me-Tet-PEG4-NHS is a versatile, amine-reactive linker used extensively in bioconjugation for the development of antibody-drug conjugates (ADCs) and other labeled proteins.[1] It features an N-hydroxysuccinimide (NHS) ester group that covalently attaches to primary amines on proteins, a hydrophilic PEG4 spacer that enhances water solubility and reduces steric hindrance, and a methyltetrazine (Me-Tet) moiety for bioorthogonal "click" chemistry reactions.[2][3][4]
The efficiency of the labeling process is critically dependent on the molar ratio of the NHS ester to the protein. An insufficient amount can lead to low labeling efficiency, while a large excess can result in protein precipitation or altered biological function. This document provides a detailed guide to calculating the optimal molar excess of this compound and a comprehensive protocol for protein labeling.
Principle of the Reaction: NHS Ester Chemistry
The labeling reaction relies on the covalent bond formation between the NHS ester of the linker and primary amine groups (-NH₂) found on the protein. These amines are primarily located at the N-terminus of the polypeptide chain and on the ε-amino group of lysine residues.[5] The reaction proceeds efficiently at a slightly basic pH (7.2-8.5), where the amine group is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group.
Caption: Chemical reaction of an NHS ester with a protein's primary amine.
Calculating Molar Excess for Optimal Labeling
The molar excess of the this compound reagent is a critical parameter that must be optimized based on the protein's concentration, the number of available amines, and the desired degree of labeling (DOL). A higher molar excess is generally required for dilute protein solutions to achieve the same labeling efficiency as more concentrated solutions.
Formula for Calculation:
To determine the mass of this compound required, use the following formula:
Mass_NHS (mg) = (Molar Excess) * (Mass_Protein (mg) / MW_Protein (Da)) * MW_NHS (Da)
-
Molar Excess: The desired molar ratio of NHS ester to protein.
-
Mass_Protein: The mass of the protein to be labeled.
-
MW_Protein: The molecular weight of the protein in Daltons.
-
MW_NHS: The molecular weight of this compound (approx. 574.58 Da).
Recommended Starting Parameters for Labeling Reactions
The following table summarizes key quantitative data and recommended starting conditions for labeling reactions. Optimization may be required for specific proteins and applications.
| Parameter | Recommended Range | Notes |
| Molar Excess of NHS Ester | 8x to 20x | An 8-fold excess is a good starting point for mono-labeling. For antibodies (IgG), a 20-fold excess typically yields 4-6 labels per molecule. |
| Protein Concentration | 1 - 10 mg/mL | Labeling efficiency is higher at greater protein concentrations. Concentrations below 1 mg/mL will require a higher molar excess of the NHS ester. |
| Reaction Buffer | Amine-free buffer | Phosphate-buffered saline (PBS), bicarbonate, or borate buffers are recommended. Avoid Tris or glycine buffers as they contain competing amines. |
| Reaction pH | 7.2 - 8.5 | The optimal pH for the reaction is between 8.3 and 8.5, which balances amine reactivity and NHS ester hydrolysis. |
| Reaction Time | 30-60 min at RT or 2 hours at 4°C | Incubation at 4°C can be beneficial for sensitive proteins, though the reaction rate will be slower. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | The NHS ester is moisture-sensitive and should be dissolved immediately before use. Do not store stock solutions in aqueous buffers. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for labeling a protein with this compound.
Caption: General experimental workflow for protein labeling.
A. Materials and Reagents
-
Protein of interest
-
This compound Ester
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.2-7.4)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
B. Detailed Methodology
Step 1: Protein Preparation
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS or bicarbonate buffer). If the protein is in a buffer containing Tris or other primary amines, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the chosen labeling buffer. For proteins prone to aggregation, a lower concentration may be necessary.
Step 2: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
-
Note: NHS esters hydrolyze in the presence of water. Do not prepare aqueous stock solutions for storage. Discard any unused reconstituted reagent.
Step 3: Labeling Reaction
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may vary depending on the protein.
-
(Optional) To stop the reaction, a quenching buffer like Tris can be added to a final concentration of 50-100 mM. This will react with and consume any remaining NHS ester.
Step 4: Purification of the Labeled Protein
-
Immediately after incubation, remove the unreacted this compound and the NHS leaving group.
-
This is most commonly achieved using size-exclusion chromatography with a desalting column (e.g., Sephadex G-25). The labeled protein will elute first, followed by the smaller, unreacted components.
-
Alternatively, dialysis against PBS can be used to remove small molecule impurities.
Step 5: Characterization and Storage
-
Determine the final concentration of the labeled protein.
-
Calculate the Degree of Labeling (DOL) using spectrophotometric methods or mass spectrometry to confirm the number of linker molecules conjugated per protein.
-
Store the purified protein conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or frozen in aliquots at -20°C or -80°C for long-term storage. Protect from light if the final conjugate is light-sensitive.
References
Application Note: Purification and Quality Control of Me-Tet-PEG4-NHS Labeled Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody labeling is a cornerstone technique in biological research and therapeutic development, enabling applications from immunoassays and cellular imaging to the creation of potent Antibody-Drug Conjugates (ADCs). The Me-Tet-PEG4-NHS linker is a hetero-bifunctional reagent designed for the straightforward conjugation of molecules to antibodies. It features a methyltetrazine (Me-Tet) group for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (e.g., lysine residues) on the antibody surface. The polyethylene glycol (PEG4) spacer enhances solubility and reduces potential immunogenicity.
Following the labeling reaction, the resulting mixture contains the desired labeled antibody, unreacted this compound linker, and potentially, antibody aggregates formed during the conjugation process. For any downstream application, it is critical to purify the labeled antibody to remove these impurities. This application note provides a detailed protocol for the purification of this compound labeled antibodies using Size Exclusion Chromatography (SEC) and outlines essential quality control (QC) assays to ensure the purity, integrity, and conjugation efficiency of the final product.[1][2]
Principle of Purification
The significant difference in molecular weight between the antibody conjugate (typically >150 kDa) and the small this compound linker (~500 Da) makes Size Exclusion Chromatography (SEC) the ideal purification method.[1][2] SEC separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[3] Larger molecules, such as the antibody, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the unreacted linker, penetrate the pores, extending their path length and causing them to elute later. This method is gentle, preserving the biological activity of the antibody, and effectively separates monomeric antibody conjugates from both high-molecular-weight aggregates and low-molecular-weight contaminants.
For larger-scale operations, Tangential Flow Filtration (TFF) can also be employed for buffer exchange and removal of small molecule impurities. Affinity chromatography (e.g., Protein A or G) may be used as a pre-purification step if the starting antibody material is not of high purity.
Experimental Protocols
Protocol 1: Antibody Preparation for Labeling
Successful labeling with an NHS ester requires that the antibody be in an amine-free buffer. Common additives like Tris, glycine, or sodium azide must be removed as they contain primary amines that will compete with the antibody for reaction with the NHS ester.
Materials:
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Antibody solution (1-10 mg/mL)
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Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0-8.5
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Spin desalting columns or centrifugal filtration units (e.g., Amicon® Ultra) with a molecular weight cutoff (MWCO) appropriate for the antibody (e.g., 50 kDa).
Procedure:
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Pre-equilibrate the spin desalting column or centrifugal filtration unit by washing with the Reaction Buffer according to the manufacturer's instructions.
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Load the antibody solution onto the column/unit.
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Centrifuge at the recommended speed and time to exchange the buffer. For centrifugal units, discard the flow-through, resuspend the antibody in fresh Reaction Buffer, and repeat the process 3-4 times to ensure complete buffer exchange.
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Recover the antibody in the Reaction Buffer and determine its concentration using a spectrophotometer at 280 nm (A280).
Protocol 2: Antibody Labeling with this compound
Materials:
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Purified antibody in Reaction Buffer (from Protocol 1)
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This compound linker
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
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Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation.
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Prepare a stock solution of the this compound linker (e.g., 10 mg/mL) in anhydrous DMSO immediately before use.
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Add a calculated molar excess of the linker stock solution to the antibody solution. A starting point of 10-20 molar equivalents of linker to antibody is recommended, but this should be optimized for each specific antibody.
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Incubate the reaction for 1-2 hours at room temperature, protected from light.
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(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification by Size Exclusion Chromatography (SEC)
Materials:
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Labeled antibody reaction mixture (from Protocol 2)
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SEC Column (e.g., Sephadex® G-25, Superdex® 200, or equivalent)
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SEC Running Buffer: 1X PBS, pH 7.4
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Chromatography system (e.g., FPLC or HPLC) or gravity flow setup
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Fraction collection tubes
Procedure:
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Equilibrate the SEC column with at least 2-3 column volumes of SEC Running Buffer until a stable baseline is achieved on the UV detector (280 nm).
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Centrifuge the labeled antibody reaction mixture at ~14,000 x g for 5 minutes to remove any precipitates.
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Load the clarified supernatant onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
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Begin elution with the SEC Running Buffer at a flow rate appropriate for the selected column (consult manufacturer's guidelines).
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Monitor the column eluate using the UV detector at 280 nm.
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Collect fractions corresponding to the eluting peaks. The first major peak will contain the high molecular weight labeled antibody and any aggregates. The second, later-eluting peak will contain the low molecular weight unreacted linker.
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Pool the fractions from the first peak that contain the purified labeled antibody.
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Determine the concentration of the purified, labeled antibody.
Quality Control of Purified Labeled Antibody
Rigorous quality control is essential to ensure the suitability of the labeled antibody for its intended application.
Concentration and Degree of Labeling (DoL) by UV-Vis Spectroscopy
The DoL, the average number of linker molecules per antibody, is a critical quality attribute. It can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the tetrazine group (~520 nm, though this can be weak and may require a more sensitive method if the linker itself is not chromophoric enough; often, the DoL is determined after conjugation to a fluorescent TCO-dye). For NHS-ester labeling, the DoL is typically calculated after purification.
Formula for DoL Calculation (if the label has a distinct absorbance): The DoL can be calculated using the Beer-Lambert law. Protein Concentration (M) = [A₂₈₀ - (Aₗₐₙₑₗ × CF)] / εₚᵣₒₜₑᵢₙ Label Concentration (M) = Aₗₐₙₑₗ / εₗₐₙₑₗ DoL = Label Concentration / Protein Concentration
Where:
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A₂₈₀: Absorbance of the conjugate at 280 nm.
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Aₗₐₙₑₗ: Absorbance of the conjugate at the λmax of the label.
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εₚᵣₒₜₑᵢₙ: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
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εₗₐₙₑₗ: Molar extinction coefficient of the label at its λmax.
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CF: Correction factor (A₂₈₀ of the free label / Aₗₐₙₑₗ of the free label).
Purity and Integrity by SDS-PAGE
SDS-PAGE is used to visually assess the purity and integrity of the labeled antibody.
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Procedure: Run samples of the unlabeled antibody, the crude labeled mixture, and the purified labeled antibody under both non-reducing and reducing conditions on a polyacrylamide gel.
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Expected Outcome: Under non-reducing conditions, the purified labeled antibody should migrate as a single major band (~150 kDa for IgG) with minimal high-molecular-weight bands (aggregates). Under reducing conditions, it should resolve into heavy (~50 kDa) and light (~25 kDa) chains.
Aggregate and Fragment Analysis by Analytical SEC-HPLC
Analytical SEC provides a quantitative measure of purity and the presence of aggregates or fragments.
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Procedure: Inject a small amount of the purified labeled antibody onto a high-resolution analytical SEC column.
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Expected Outcome: A successful purification should yield a chromatogram with a prominent main peak representing the monomeric antibody conjugate (typically >95% of the total peak area) and minimal peaks corresponding to aggregates (eluting earlier) or fragments (eluting later).
Data Presentation
Quantitative data from the purification and QC process should be clearly tabulated for comparison and record-keeping.
Table 1: Summary of Purification Results
| Parameter | Starting Material | Purified Labeled Antibody |
| Volume (mL) | 1.0 | 2.5 |
| Concentration (mg/mL) | 5.0 | 1.8 |
| Total Protein (mg) | 5.0 | 4.5 |
| Purification Yield (%) | - | 90% |
| Degree of Labeling (DoL) | N/A | 3.5 |
Table 2: Quality Control Analysis of Purified Batches
| Batch ID | Monomer Purity by SEC-HPLC (%) | Aggregate Content by SEC-HPLC (%) | Visual Appearance |
| Batch A | 98.5 | 1.2 | Clear, colorless |
| Batch B | 97.9 | 1.8 | Clear, colorless |
| Batch C | 98.2 | 1.5 | Clear, colorless |
Visualizations
Caption: Workflow from antibody preparation to purified product.
Caption: Reaction of NHS ester with antibody primary amines.
Caption: Decision tree for troubleshooting common purification issues.
Troubleshooting
| Problem | Possible Cause | Recommendation(s) |
| Low Purification Yield | Antibody precipitation during labeling reaction. | Optimize labeling conditions (e.g., lower linker:antibody ratio, ensure adequate mixing). Filter sample before loading onto the SEC column. |
| Non-specific adsorption to the SEC column. | Ensure the SEC running buffer has sufficient ionic strength (e.g., 150 mM NaCl). Consult column manufacturer for cleaning protocols. | |
| High Aggregate Content in Final Product | Harsh labeling conditions (e.g., high pH, prolonged incubation). | Reduce reaction pH (closer to 8.0), decrease incubation time, or perform the reaction at a lower temperature (4°C). |
| Starting antibody material contained aggregates. | Purify the initial antibody using SEC before performing the labeling reaction. | |
| Presence of Free Linker in Purified Product | Poor resolution between the antibody and linker peaks. | Optimize SEC conditions: reduce the flow rate, decrease the sample loading volume, or use a longer column for better separation. |
| Incorrect pooling of fractions. | Analyze individual fractions by SDS-PAGE or analytical SEC to identify and pool only the purest fractions, avoiding the tail end of the antibody peak. | |
| Degree of Labeling (DoL) is too High/Low | Incorrect molar ratio of linker to antibody used. | Perform a titration series with varying linker:antibody ratios to determine the optimal condition for the desired DoL. |
| Inactive (hydrolyzed) NHS ester. | Prepare the NHS ester stock solution in anhydrous DMSO immediately before use. Store the solid reagent in a desiccator. |
Conclusion
The purification of this compound labeled antibodies is a critical step to ensure the quality, reliability, and reproducibility of downstream experiments. Size Exclusion Chromatography provides a robust and gentle method for removing unreacted linker and antibody aggregates. By following the detailed protocols for purification and implementing the recommended quality control assays, researchers can confidently produce high-purity antibody conjugates suitable for a wide range of applications in research and drug development.
References
Troubleshooting & Optimization
How to prevent aggregation of proteins during Me-Tet-PEG4-NHS labeling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protein aggregation during Me-Tet-PEG4-NHS labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a labeling reagent used in bioconjugation. It contains three key components:
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Methyltetrazine (Me-Tet): A bioorthogonal reactive group that specifically reacts with trans-cyclooctene (TCO) for "click chemistry" applications.
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PEG4: A polyethylene glycol spacer with four ethylene glycol units. This hydrophilic spacer is designed to increase the water solubility of the labeled molecule and reduce steric hindrance, which can help minimize protein aggregation.[1]
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NHS ester (N-Hydroxysuccinimide ester): An amine-reactive group that forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[2][3]
This reagent is commonly used for protein-protein conjugation, antibody-drug conjugation, and surface modification.[1]
Q2: What are the primary causes of protein aggregation during this compound labeling?
Protein aggregation during labeling is a common issue that can arise from several factors that alter the physicochemical properties of the protein:
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Increased Hydrophobicity: The methyltetrazine group is hydrophobic. Attaching multiple tetrazine moieties to the protein surface can create hydrophobic patches, leading to self-association and aggregation.[4]
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Disruption of Surface Charge: The NHS ester reacts with primary amines (e.g., lysine residues), which are typically positively charged at physiological pH. This reaction neutralizes the positive charge, altering the protein's isoelectric point (pI) and reducing the electrostatic repulsion between protein molecules, which can lead to aggregation.
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Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. Proteins are least soluble at their pI, and if the labeling reaction shifts the pI closer to the buffer pH, aggregation can occur.
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High Protein or Reagent Concentration: High concentrations of the protein itself increase the likelihood of intermolecular interactions and aggregation. Similarly, a large excess of the labeling reagent, especially if dissolved in an organic solvent, can destabilize the protein.
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Solvent Shock: this compound is often dissolved in an organic solvent like DMSO or DMF. Adding this solution too quickly to the aqueous protein solution can cause localized denaturation and precipitation.
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Over-labeling: A high degree of labeling (DoL) increases the alteration of the protein's surface properties, making aggregation more likely.
Troubleshooting Guide
This guide provides a systematic approach to diagnose and resolve protein aggregation issues encountered during this compound labeling.
Problem 1: Immediate Precipitation Upon Adding the Labeling Reagent
| Possible Cause | Recommended Solution |
| Solvent Shock | The labeling reagent is typically dissolved in an organic solvent (e.g., DMSO, DMF). Rapid addition can cause localized protein denaturation. Action: Minimize the volume of the organic solvent to less than 10% of the total reaction volume. Add the reagent solution slowly and dropwise to the protein solution while gently stirring or vortexing to ensure rapid mixing. |
| Incorrect Buffer pH | The buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility. Action: Ensure the reaction buffer pH is at least one unit away from the protein's pI. For NHS ester labeling, a pH of 7.2-8.5 is generally recommended. |
Problem 2: Gradual Aggregation During the Incubation Period
| Possible Cause | Recommended Solution |
| High Degree of Labeling (DoL) | Attaching too many hydrophobic tetrazine groups leads to intermolecular hydrophobic interactions. Action: Reduce the molar excess of the this compound reagent. Perform a titration experiment with varying molar ratios (e.g., 2:1, 5:1, 10:1, 20:1 of label to protein) to find the optimal ratio that provides sufficient labeling without causing aggregation. |
| Protein Instability | The protein is not stable under the reaction conditions (e.g., temperature, time, pH). Action: Lower the incubation temperature (e.g., perform the reaction at 4°C instead of room temperature, which may require a longer incubation time). Reduce the reaction time. Consider adding stabilizing excipients to the buffer (see Table 2). |
| Disulfide Bond Formation | If the protein has free cysteine residues, oxidation can lead to intermolecular disulfide bonds, causing aggregation. Action: Add a mild, non-thiol-containing reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 0.5-1 mM). |
Problem 3: Aggregation Observed After Purification
| Possible Cause | Recommended Solution |
| Buffer Exchange Issues | The final storage buffer is not optimal for the labeled protein, whose properties (e.g., pI, surface hydrophobicity) have changed. Action: Screen for a new optimal storage buffer for the labeled protein. This may involve adjusting the pH, increasing the ionic strength, or adding stabilizing additives (see Table 2). |
| Concentration-Dependent Aggregation | The labeled protein is prone to aggregation at high concentrations. Action: After purification, store the labeled protein at a lower concentration. If a high concentration is required, perform a buffer optimization screen to find conditions that support high concentrations. |
Experimental Protocols & Data
General Protocol for Protein Labeling with this compound
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Protein Preparation:
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Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate or 0.1 M sodium bicarbonate) at a concentration of 1-10 mg/mL.
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Ensure the buffer pH is optimal for the NHS ester reaction (typically pH 8.3-8.5) and for maintaining protein stability. Avoid buffers containing primary amines like Tris or glycine.
-
-
NHS Ester Solution Preparation:
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Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.
-
-
Labeling Reaction:
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Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
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Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM.
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Incubate for 15-30 minutes at room temperature.
-
-
Purification:
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Remove excess, unreacted labeling reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
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Quantitative Data Tables
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis. Below this range, the primary amine is protonated and less reactive. Above this range, hydrolysis of the NHS ester increases significantly. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can improve protein stability but may require longer reaction times. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation. |
| Molar Excess of NHS Ester | 5:1 to 20:1 (Label:Protein) | A starting point for optimization. The optimal ratio depends on the protein and desired degree of labeling. |
| Reaction Time | 1 - 4 hours | Can be extended (e.g., overnight) at lower temperatures. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic and charged regions on the protein surface. |
| Sorbitol/Sucrose | 0.25 - 1 M | Osmolytes that stabilize the native protein conformation. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can help solubilize proteins and prevent hydrophobic interactions. |
| TCEP | 0.5 - 1 mM | A mild reducing agent to prevent intermolecular disulfide bond formation. |
Visualizations
Caption: A step-by-step workflow to diagnose and resolve protein aggregation issues.
Caption: The NHS ester reaction pathway and the competing hydrolysis side reaction.
References
Optimizing pH for Me-Tet-PEG4-NHS ester reactions with primary amines.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Me-Tet-PEG4-NHS ester reactions with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound ester with primary amines?
The optimal pH for reacting this compound esters with primary amines is between 7.2 and 8.5.[1][2] A commonly recommended starting point is a pH of 8.3-8.5.[2][3][4] This pH range offers a crucial balance: it is high enough to ensure that a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester.
Q2: How does pH affect the stability of the this compound ester?
The stability of the this compound ester is highly dependent on pH due to the competing reaction of hydrolysis. As the pH increases, the rate of hydrolysis of the NHS ester bond accelerates significantly, which can lead to lower conjugation efficiency. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.
Q3: Which buffers are recommended for this reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended amine-free buffers include:
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Phosphate-buffered saline (PBS)
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Bicarbonate/Carbonate buffer
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HEPES buffer
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Borate buffer
Q4: Can I use Tris buffer for my reaction?
No, Tris (tris(hydroxymethyl)aminomethane) buffer should be avoided for the conjugation reaction itself because it contains a primary amine that will react with the NHS ester. However, a Tris-based buffer can be useful for quenching the reaction and consuming any unreacted NHS ester at the end of the incubation period.
Q5: How should I prepare and handle the this compound ester?
This compound esters are sensitive to moisture. It is recommended to store the solid reagent desiccated at -20°C. Before use, allow the vial to warm to room temperature to prevent condensation. Stock solutions should be prepared fresh in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and used immediately.
Troubleshooting Guide
Problem 1: Low Conjugation Yield
| Possible Cause | Solution |
| Suboptimal pH | Ensure the reaction pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. |
| NHS Ester Hydrolysis | Prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Incorrect Buffer | Verify that your reaction buffer is free of primary amines (e.g., Tris). If necessary, perform a buffer exchange on your sample into a recommended buffer like PBS. |
| Low Reagent Concentration | Low concentrations of either the target molecule or the NHS ester can result in inefficient conjugation. If possible, increase the concentration of your reactants. |
| Steric Hindrance | The primary amine on your target molecule may be in a sterically hindered location. The "PEG4" spacer in this compound ester helps to mitigate this, but if issues persist, a longer spacer arm may be necessary. |
Problem 2: Reagent Precipitation
| Possible Cause | Solution |
| Poor Solubility of NHS Ester | While the PEG4 spacer enhances water solubility, some NHS esters may still require an organic co-solvent. Ensure the NHS ester is fully dissolved in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume. |
| Reagent Quality | The NHS ester may have hydrolyzed due to improper storage in the presence of moisture. Use a fresh vial of the reagent and ensure it is handled under anhydrous conditions. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the inverse relationship between pH and the stability of the NHS ester. As the pH increases, the half-life of the NHS ester decreases due to an accelerated rate of hydrolysis.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
Experimental Protocols
General Protocol for this compound Ester Conjugation to a Primary Amine-Containing Molecule
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Buffer Preparation : Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate buffer with 0.15 M NaCl, and adjust the pH to between 7.2 and 8.5. A common choice is pH 8.3-8.5.
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Sample Preparation : Dissolve or exchange your amine-containing molecule (e.g., protein, peptide) into the prepared reaction buffer. The optimal concentration is typically between 1-10 mg/mL.
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NHS Ester Solution Preparation : Immediately before initiating the conjugation, dissolve the this compound ester in a small volume of anhydrous DMSO or DMF.
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Reaction Initiation : Add the dissolved this compound ester solution to the solution of your amine-containing molecule. A 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point.
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Incubation : Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C. Gentle mixing during incubation is recommended.
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Quenching : To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
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Purification : Remove unreacted this compound ester, hydrolyzed ester, and quenching buffer components from the final conjugate using an appropriate method such as gel filtration, dialysis, or chromatography.
Visualizations
References
Me-Tet-PEG4-NHS ester hydrolysis rate and how to minimize it.
Welcome to the technical support center for Me-Tet-PEG4-NHS Ester. This guide provides detailed information, troubleshooting advice, and protocols to help you achieve successful bioconjugation while minimizing reagent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound ester hydrolysis and why is it a critical issue?
A: this compound ester hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group reacts with water. This reaction cleaves the ester bond, converting the amine-reactive NHS ester into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[1][2] This is a significant problem because it directly competes with the desired conjugation reaction, where the NHS ester is meant to react with a primary amine (e.g., a lysine residue on a protein) to form a stable amide bond.[1][2][] Once hydrolyzed, the reagent can no longer label your target molecule, which leads to a significant reduction in conjugation efficiency and lower yields of your final product.
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A: The stability of an NHS ester in an aqueous solution is primarily influenced by three key factors:
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pH: This is the most critical factor. The rate of hydrolysis increases significantly as the pH rises.
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Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.
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Buffer Composition: The presence of primary amines (like Tris or glycine) in the buffer will compete with the target molecule for reaction with the NHS ester.
Q3: What is the optimal pH for performing a conjugation reaction with this compound ester?
A: The optimal pH range for NHS ester conjugation is typically between pH 7.2 and 8.5 . A pH of 8.3-8.5 is often recommended as the ideal balance for labeling proteins and other biomolecules.
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Below pH 7.2: The target primary amines on the biomolecule are mostly protonated (-NH₃⁺), making them poor nucleophiles and hindering the reaction.
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Above pH 8.5: The rate of hydrolysis becomes very rapid, which can quickly inactivate the this compound ester and significantly reduce the final conjugation yield.
Q4: How should I prepare and store this compound ester to minimize hydrolysis?
A: Proper handling and storage are essential to maintain the reactivity of your NHS ester.
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Storage: Store the solid this compound ester at -20°C, protected from moisture in a desiccated container.
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Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing onto the cold reagent.
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Solution Preparation: Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze. Prepare solutions immediately before use. Dissolve the NHS ester in a high-quality, anhydrous (dry), and amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). A stock solution in anhydrous DMSO can be stored for 1-2 months at -20°C.
Troubleshooting Guide
Q5: I am seeing very low labeling efficiency. What are the possible causes and how can I fix it?
A: Low labeling efficiency is a common issue, often stemming from the hydrolysis of the NHS ester or suboptimal reaction conditions. Here are the primary causes and solutions:
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Cause 1: Hydrolyzed Reagent. The this compound ester may have been compromised by moisture.
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Solution: Ensure you are storing the reagent under desiccated conditions at -20°C and always allowing the vial to warm to room temperature before opening. Use high-quality anhydrous DMSO or DMF to prepare the stock solution immediately before your experiment. You can perform a reactivity test to confirm your reagent is active (see Experimental Protocols).
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Cause 2: Incorrect Buffer Composition. Your reaction buffer may contain primary amines.
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Solution: Never use buffers containing primary amines such as Tris or glycine, as they will compete with your target molecule. Switch to a non-amine buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.
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Cause 3: Suboptimal pH. The pH of your reaction may be too low or too high.
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Solution: Confirm the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH of 8.3 is often a good starting point for protein labeling. Remember that during large-scale reactions, the hydrolysis of the NHS ester can cause the pH to drop, so using a more concentrated buffer or monitoring the pH may be necessary.
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Cause 4: Insufficient Molar Excess. The ratio of NHS ester to your biomolecule may be too low.
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Solution: A 5- to 20-fold molar excess of the NHS ester over the amount of the target biomolecule is a common starting point. You may need to optimize this ratio for your specific application by setting up several small-scale reactions with varying molar ratios.
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Q6: My protein is precipitating during the conjugation reaction. What should I do?
A: Protein precipitation can occur if the labeling reaction is too aggressive or if the solvent concentration is too high.
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Solution 1: Reduce Molar Excess. A very high degree of labeling can alter the protein's properties and lead to precipitation. Try reducing the molar excess of the this compound ester.
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Solution 2: Control Organic Solvent. When adding the NHS ester dissolved in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.
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Solution 3: Adjust Temperature. Perform the incubation at 4°C. While the reaction will be slower, it can help maintain the stability of sensitive proteins.
Data Presentation
NHS Ester Hydrolysis Rate
The stability of an NHS ester is highly dependent on pH and temperature. The half-life is the time required for 50% of the reactive ester to be hydrolyzed. As the data below illustrates, both increasing pH and temperature dramatically decrease the stability of the ester.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 7.0 | Ambient | ~7 hours | |
| 8.0 | 4°C | 1 hour | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Ambient | Minutes |
Table 1: The effect of pH and temperature on the half-life of a typical NHS ester in aqueous solution.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound Ester
This protocol provides a general guideline. Optimization may be required based on the specific protein and desired degree of labeling.
Materials:
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Protein solution (1-10 mg/mL)
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Amine-free Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or 0.1 M phosphate buffer, pH 7.2-8.5)
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This compound ester
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Anhydrous, amine-free DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., gel filtration/desalting column)
Methodology:
-
Prepare the Protein: Ensure the protein is in the appropriate amine-free Reaction Buffer at a concentration of 1-10 mg/mL. If needed, perform a buffer exchange.
-
Prepare the NHS Ester: Immediately before use, allow the vial of this compound ester to warm to room temperature. Dissolve the ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Calculate Reagent Amount: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 5- to 20-fold) over the protein.
-
Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution. Mix gently but thoroughly.
-
Incubate: Allow the reaction to proceed for 30-120 minutes at room temperature or overnight at 4°C. Incubation at 4°C can help minimize hydrolysis for sensitive reactions.
-
Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
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Purify the Conjugate: Remove unreacted this compound ester and byproducts using a desalting column or dialysis.
Protocol 2: How to Test the Reactivity of an NHS Ester
This procedure can confirm if your NHS ester is still active or has been hydrolyzed. It relies on the fact that the N-hydroxysuccinimide (NHS) byproduct of hydrolysis absorbs light at ~260 nm.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Methodology:
-
Initial Measurement: Dissolve 1-2 mg of the NHS ester in 2 mL of amine-free buffer. Prepare a control cuvette with 2 mL of buffer only. Immediately use the control to zero the spectrophotometer at 260 nm, then measure the absorbance of the NHS ester solution.
-
Forced Hydrolysis: To a 1 mL aliquot of your NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds to rapidly and completely hydrolyze the ester.
-
Final Measurement: Immediately (within one minute), measure the absorbance of the base-treated solution at 260 nm.
-
Interpretation:
-
Active Reagent: If the absorbance after adding NaOH is significantly greater than the initial absorbance, your reagent is active.
-
Inactive (Hydrolyzed) Reagent: If there is no significant increase in absorbance, your reagent has likely already hydrolyzed and should be discarded.
-
Visualizations
Caption: Competing reaction pathways for this compound ester.
Caption: A typical experimental workflow for NHS ester conjugation.
Caption: A decision tree for troubleshooting low conjugation yield.
References
Improving the stability of Me-Tet-PEG4-NHS ester stock solutions.
Welcome to the technical support center for Me-Tet-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and use of this compound ester stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound ester instability in solution?
The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. The NHS ester is highly susceptible to reaction with water, which leads to the cleavage of the ester and renders the compound inactive for conjugation to primary amines.[1][2][3] The rate of this hydrolysis is significantly influenced by the pH of the solution.
Q2: How should I store the solid this compound ester?
Solid this compound ester should be stored at -20°C and protected from moisture.[4] It is advisable to allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air onto the compound.[5]
Q3: What is the best solvent for preparing this compound ester stock solutions?
Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing stock solutions. These organic solvents are less reactive with the NHS ester compared to aqueous solutions. Ensure the solvent is of high quality and free from water and amine contaminants.
Q4: How long is a stock solution of this compound ester stable?
For optimal reactivity, it is strongly recommended to prepare the stock solution immediately before use. If a stock solution must be prepared in advance, it should be stored in an anhydrous solvent at -20°C under an inert gas atmosphere. With proper handling to minimize moisture exposure, stock solutions in anhydrous DMSO or DMF may be stable for several weeks to a few months. However, for critical applications, fresh preparation is always the best practice.
Q5: What is the optimal pH for conjugation reactions with this compound ester?
The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as a starting point. At lower pH, the primary amines on the target molecule are protonated and less nucleophilic, leading to a slower reaction. At higher pH, the rate of NHS ester hydrolysis increases dramatically, reducing the amount of active reagent available for conjugation.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound ester stock solutions.
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | 1. Hydrolysis of NHS ester: The stock solution was prepared in an aqueous buffer, stored for an extended period, or exposed to moisture. 2. Suboptimal pH: The reaction pH is too low (<7.2) or too high (>8.5). 3. Competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | 1. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use. 2. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. 3. Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. If necessary, perform a buffer exchange of your sample before the reaction. |
| Reagent Precipitation in Reaction Buffer | 1. Low aqueous solubility: The concentration of the this compound ester is too high in the final reaction mixture. 2. Solvent incompatibility: The volume of the organic solvent (DMSO/DMF) from the stock solution is too high (typically >10% v/v) in the aqueous reaction buffer. | 1. Reduce the final concentration of the NHS ester in the reaction. The PEG4 spacer enhances water solubility, but precipitation can still occur at high concentrations. 2. Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume. |
| Protein Aggregation | 1. High degree of labeling: Excessive modification of the protein with the hydrophobic tetrazine moiety can lead to aggregation. 2. Suboptimal buffer conditions: The buffer composition is not ideal for maintaining the stability of your specific protein. | 1. Optimize the molar ratio of this compound ester to your protein. Perform small-scale pilot reactions with varying molar excesses to find the optimal condition. 2. Ensure the buffer conditions are suitable for your protein's stability. |
| High Background/Non-specific Binding | 1. Excess unreacted NHS ester: Unquenched NHS ester can react with other primary amines in downstream applications. | 1. Quench the reaction by adding a small molecule containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester. |
Experimental Protocols
Protocol 1: Preparation of this compound Ester Stock Solution
Materials:
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This compound ester (solid)
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Microcentrifuge tubes
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Pipettes
Procedure:
-
Allow the vial of solid this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the NHS ester in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the tube until the solid is completely dissolved.
-
Use the stock solution immediately for the conjugation reaction. Do not store aqueous solutions of the NHS ester.
Protocol 2: General Procedure for Protein Conjugation
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Freshly prepared this compound ester stock solution (from Protocol 1)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Ensure your protein solution is at the desired concentration in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Calculate the required volume of the this compound ester stock solution to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).
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Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
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Purify the conjugated protein using a suitable method like size-exclusion chromatography to remove unreacted NHS ester and byproducts.
Visualizations
Caption: Hydrolysis pathway of this compound ester.
Caption: Experimental workflow for stock solution preparation and conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Quenching Unreacted Me-Tet-PEG4-NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Me-Tet-PEG4-NHS ester in labeling reactions. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the labeling reaction?
A1: Quenching is a critical step to stop the labeling reaction by deactivating any unreacted this compound ester.[1] If not quenched, the highly reactive NHS ester can continue to react with primary amines, leading to non-specific labeling of other molecules in subsequent steps or during storage. This can result in high background signals, reduced purity of the conjugate, and potentially altered biological activity.[2]
Q2: What are the most common quenching agents for NHS ester reactions?
A2: The most common quenching agents are small molecules containing primary amines that rapidly react with the NHS ester. These include Tris(hydroxymethyl)aminomethane (Tris), glycine, hydroxylamine, and ethanolamine.[3][4]
Q3: How do I choose the best quenching agent for my experiment?
A3: The choice of quenching agent depends on your specific application and downstream processing.
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Tris and Glycine: These are widely used, effective, and readily available. They are suitable for most applications.[1]
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Hydroxylamine: This agent is also effective but has been reported to potentially cause β-elimination of phosphate groups from phosphoserine and phosphothreonine residues under certain conditions, which is a consideration when working with phosphoproteins.
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Ethanolamine: While effective, it may not be suitable for all systems, and its performance should be empirically tested.
Q4: Can the quenching agent affect the stability or activity of my labeled protein?
A4: While quenching is essential, the quenching agent itself or the quenching process can potentially impact the stability of the final conjugate. For instance, some quenching agents might lead to slight modifications of the carboxyl groups on the target molecule. It is crucial to follow recommended protocols and concentrations to minimize any adverse effects. Post-labeling purification is also vital to remove the quenching agent and its byproducts.
Q5: What happens if I don't quench the reaction and proceed to purification?
A5: Failure to quench the reaction can lead to continued, uncontrolled labeling during purification (e.g., on a chromatography column with amine-containing buffers) or storage. This can lead to heterogeneity in your final product and make it difficult to obtain reproducible results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific binding in downstream applications. | Incomplete quenching of the this compound ester. | - Ensure the quenching agent is added at the recommended final concentration (typically 20-100 mM). - Allow for sufficient incubation time for the quenching reaction to complete (usually 15-30 minutes at room temperature). - Confirm the pH of the quenching buffer is appropriate (typically around pH 7.5-8.5). |
| Low yield of the desired conjugate after purification. | The quenching agent was added too early or at too high a concentration, competing with the target molecule. | - Optimize the labeling reaction time before adding the quenching agent. - Use the recommended concentration of the quenching agent; excessive amounts are unnecessary and can interfere with purification. |
| Variability between labeling experiments. | Inconsistent quenching procedure (time, concentration, temperature). | - Standardize the quenching protocol for all experiments. Use freshly prepared quenching solutions. |
| Precipitation observed after adding the quenching agent. | The addition of a highly concentrated quenching solution caused a change in buffer conditions, leading to protein precipitation. | - Add the quenching agent slowly while gently mixing. - Consider using a quenching solution with a concentration closer to the final desired concentration to minimize abrupt changes in the reaction environment. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for common quenching agents and the stability of NHS esters.
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Typical Final Concentration | Recommended Incubation Time | pH | Notes |
| Tris | 20-100 mM | 15-30 minutes at room temperature | 7.5 - 8.5 | Widely used and effective. Can be prepared as a concentrated stock solution. |
| Glycine | 20-100 mM | 15-30 minutes at room temperature | 7.5 - 8.5 | Another common and effective choice. |
| Hydroxylamine | 10-50 mM | 15 minutes at room temperature | ~8.5 | Can potentially affect phosphoproteins. |
| Ethanolamine | 20-50 mM | 15 minutes at room temperature | 7.5 - 8.5 | Effectiveness can be system-dependent. |
Table 2: Half-life of NHS Esters in Aqueous Solution
This table illustrates the competing hydrolysis reaction of the NHS ester. The rate of hydrolysis is highly dependent on the pH of the solution.
| pH | Temperature | Approximate Half-life |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | ~10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Quenching with Tris
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Perform the Labeling Reaction: Follow your established protocol for labeling your biomolecule with this compound ester.
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Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
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Quench the Reaction: Add the Tris-HCl stock solution to the labeling reaction mixture to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction.
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Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.
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Purification: Proceed immediately with the purification of your labeled biomolecule (e.g., using size-exclusion chromatography or dialysis) to remove the quenched linker, unreacted reagents, and quenching agent byproducts.
Protocol 2: General Procedure for Quenching with Glycine
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Perform the Labeling Reaction: Complete the labeling of your biomolecule with this compound ester according to your protocol.
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Prepare Quenching Solution: Prepare a 1 M stock solution of glycine, pH 8.0.
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Quench the Reaction: Add the glycine stock solution to the reaction mixture to achieve a final concentration of 50-100 mM.
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Incubate: Mix gently and let the reaction proceed for 15-30 minutes at room temperature.
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Purification: Purify the conjugate to remove all reaction components.
Visualizations
Caption: Experimental workflow for labeling and quenching.
Caption: Reaction pathways for this compound ester.
References
Impact of buffer components on Me-Tet-PEG4-NHS conjugation.
Welcome to the technical support center for Me-Tet-PEG4-NHS ester conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
A1: The optimal pH for the reaction between an NHS ester and a primary amine is a balance between ensuring the amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[1] A pH range of 7.2 to 8.5 is generally effective.[2][3] For many proteins and antibodies, a pH of 8.3-8.5 is recommended to achieve a high conjugation efficiency.[4][5] At lower pH values, the reaction rate will be significantly slower as the amine groups are protonated and thus less reactive.
Q2: Which buffers are recommended for the this compound conjugation reaction?
A2: It is critical to use a buffer that does not contain primary amines. Recommended buffers include:
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Phosphate-buffered saline (PBS)
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Carbonate-bicarbonate buffer
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HEPES buffer
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Borate buffer
A buffer concentration of 50-100 mM is commonly used.
Q3: Which buffers and substances should be avoided in the conjugation reaction?
A3: Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the this compound ester, significantly reducing the conjugation yield. Incompatible buffers and substances include:
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Tris (tris(hydroxymethyl)aminomethane)
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Glycine
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Ammonium salts
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High concentrations of sodium azide (> 3 mM)
If your sample is in an incompatible buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before starting the conjugation.
Q4: What is the primary side reaction that can lower the yield of my conjugation?
A4: The primary competing side reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can react with a water molecule, converting the ester into a non-reactive carboxylic acid. This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH values. To minimize hydrolysis, it is recommended to prepare the NHS ester solution immediately before use and avoid prolonged incubation times, especially at pH levels above 8.5.
Q5: How should I prepare and handle the this compound ester?
A5: this compound ester is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture from the air condensing onto the reagent. For the reaction, dissolve the required amount of the NHS ester in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to your aqueous reaction buffer. Do not prepare aqueous stock solutions of the NHS ester for storage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling. 2. Incorrect Buffer pH: The pH is too low (<7.2), leaving the target amines protonated and unreactive. 3. Competing Amines in Buffer: Use of an incompatible buffer (e.g., Tris, glycine). 4. Low Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions. | 1. Ensure proper storage and handling of the NHS ester. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. 2. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. 3. Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, HEPES, Borate). 4. If possible, increase the concentration of your protein (1-10 mg/mL is recommended) to favor the conjugation reaction over hydrolysis. |
| Precipitation of Conjugate During or After Reaction | 1. High Degree of Labeling: Excessive modification of the protein can alter its solubility properties and lead to aggregation. 2. Use of a Hydrophobic NHS Ester: Although the PEG4 spacer enhances solubility, conjugating a large number of molecules can still lead to precipitation. | 1. Reduce the molar excess of the this compound ester relative to the protein to control the number of modifications. 2. The PEG4 spacer in the this compound ester is designed to increase hydrophilicity and reduce aggregation. If precipitation is still an issue, consider further optimization of the molar ratio. |
| Inconsistent Results Between Experiments | 1. Inconsistent Reagent Quality: Repeated freeze-thaw cycles or improper storage of the NHS ester. 2. Variability in Protein Concentration: Inaccurate determination of the protein concentration leads to inconsistent molar ratios. 3. pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can acidify the reaction mixture, especially in low-concentration buffers. | 1. Aliquot the NHS ester into single-use vials to avoid repeated freeze-thaw cycles. 2. Accurately determine the protein concentration before each reaction. 3. Use a more concentrated buffer (e.g., 100 mM) to maintain a stable pH throughout the reaction. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the stability of the NHS ester at different pH values. As the pH increases, the half-life of the NHS ester decreases due to a higher rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended vs. Incompatible Buffers for NHS Ester Conjugation
| Recommended Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| Phosphate-Buffered Saline (PBS) | Tris (e.g., TBS) |
| Carbonate-Bicarbonate | Glycine |
| HEPES | Buffers with ammonium ions |
| Borate |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound Ester
This protocol provides a general starting point. The optimal conditions, such as the molar ratio of the NHS ester to the protein, may need to be determined empirically.
Materials:
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Protein to be labeled in a compatible buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)
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This compound Ester
-
Anhydrous, amine-free DMSO or DMF
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
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Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Dissolve the protein in a compatible amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.
-
Prepare NHS Ester Solution: Immediately before use, allow the vial of this compound ester to equilibrate to room temperature. Dissolve the NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound ester to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound ester and the N-hydroxysuccinimide byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Reaction pathways in NHS ester conjugation.
References
Me-Tet-PEG4-NHS ester storage and handling best practices.
Welcome to the technical support center for Me-Tet-PEG4-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound ester upon receipt?
A1: Upon receipt, this compound ester should be stored at -20°C in a desiccated environment.[1][2][3][4][5] It is crucial to protect the compound from moisture to prevent hydrolysis of the NHS ester group, which would render it inactive for conjugation.
Q2: What is the best way to handle the reagent before use?
A2: To prevent moisture condensation, it is essential to allow the vial to equilibrate to room temperature before opening. This is particularly important as the NHS ester is highly susceptible to hydrolysis when exposed to moisture.
Q3: In which solvents can I dissolve this compound ester?
A3: this compound ester is soluble in anhydrous organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Q4: Should I prepare stock solutions of this compound ester?
A4: It is highly recommended to prepare stock solutions fresh immediately before use. The NHS-ester moiety readily hydrolyzes in the presence of moisture, and therefore, preparing stock solutions for long-term storage is not advisable. If a stock solution in an anhydrous solvent like DMSO or DMF is prepared, it should be used promptly. For short-term storage, keep the solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Q5: What is the function of the PEG4 spacer in this molecule?
A5: The hydrophilic polyethylene glycol (PEG4) spacer arm serves two main purposes. First, it significantly enhances the aqueous solubility of the molecule and the resulting conjugate. Second, it provides a long and flexible connection that minimizes steric hindrance during the ligation reaction with molecules containing a complementary TCO (trans-cyclooctene) group.
Troubleshooting Guides
Problem 1: Low or no conjugation efficiency to my primary amine-containing molecule.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the this compound ester has been properly stored and handled to prevent moisture exposure. Prepare the reagent solution immediately before use. |
| Incorrect pH of reaction buffer | The reaction with primary amines is most efficient at a pH between 7 and 9. Using a buffer outside this range can lead to poor reactivity. |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use a non-amine-containing buffer like PBS, HEPES, or borate buffer. |
| Insufficient molar excess of the reagent | A 10- to 20-fold molar excess of the linker to the amine-containing molecule is a good starting point. The optimal ratio may need to be determined empirically. |
Problem 2: Reagent appears discolored or has a different consistency.
| Possible Cause | Recommended Solution |
| Degradation of the compound | The red crystalline appearance is characteristic of the intact compound. Any significant change in color or form could indicate degradation. It is recommended to use a fresh vial of the reagent. |
| Improper storage | Long-term storage at temperatures other than -20°C or exposure to light and moisture can cause degradation. Always store as recommended. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound Ester
| Parameter | Condition | Impact on Stability | Recommendation |
| Temperature | Storage at -20°C | High stability | Recommended for long-term storage. |
| Room Temperature | Increased rate of hydrolysis | Minimize time at room temperature. | |
| Moisture | Presence of water/humidity | Rapid hydrolysis of the NHS ester | Store in a desiccated environment and allow the vial to warm to room temperature before opening. |
| pH (in aqueous solution) | pH 7.0 (0°C) | Half-life of ~4-5 hours for NHS esters. | For reactions, proceed quickly after dissolution. |
| pH 8.6 (4°C) | Half-life decreases to ~10 minutes for NHS esters. | Be mindful of increased hydrolysis at higher pH and execute the reaction promptly. | |
| Reaction Buffer | Buffers with primary amines (e.g., Tris, glycine) | Reagent reacts with buffer components | Use non-amine containing buffers like PBS, HEPES, or borate buffer. |
Experimental Protocols
Protocol 1: Dissolution of this compound Ester
-
Remove the vial of this compound ester from -20°C storage.
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Allow the vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure complete dissolution.
-
Use the solution immediately for the conjugation reaction. Do not store the reconstituted reagent.
Protocol 2: Conjugation to a Primary Amine-Containing Protein
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Buffer Preparation : Prepare the protein in an amine-free buffer with a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS).
-
Reagent Preparation : Immediately before use, dissolve the this compound ester in DMSO or DMF to a stock concentration of 10 mg/mL as described in Protocol 1.
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Reaction Setup : Add a 10- to 20-fold molar excess of the dissolved this compound ester to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional) : To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification : Remove excess, unreacted reagent and byproducts by using a desalting column or dialysis against an appropriate buffer.
Visualizations
Caption: Experimental workflow for this compound ester conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Removing unconjugated Me-Tet-PEG4-NHS from final product.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the removal of unconjugated Me-Tet-PEG4-NHS from their final bioconjugate product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unconjugated this compound?
A1: The most effective methods for removing small molecules like this compound (MW: ~533.5 Da) from much larger bioconjugates (e.g., antibodies, ~150 kDa) are based on size differences. The three primary techniques are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Q2: How do I choose the best purification method for my experiment?
A2: The choice of method depends on factors such as sample volume, required purity, processing time, and available equipment.
-
Size Exclusion Chromatography (SEC) is ideal for high-resolution separation and is suitable for small to medium sample volumes. It is relatively fast but can lead to sample dilution.
-
Dialysis is a simple and gentle method suitable for a wide range of sample volumes. It requires minimal specialized equipment but is a slow process, often taking 24-48 hours.
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Tangential Flow Filtration (TFF) is highly efficient for larger sample volumes and is easily scalable. It is much faster than dialysis and can simultaneously concentrate the sample, but it requires a dedicated TFF system.
Q3: What analytical techniques can I use to confirm the removal of unconjugated this compound?
A3: Several analytical techniques can be employed to detect and quantify the presence of the free linker:
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly sensitive method that can separate the small, hydrophobic this compound from the large, polar bioconjugate.
-
UV-Vis Spectroscopy: The tetrazine group in this compound has a characteristic absorbance. By scanning the purified product, you can check for the presence of this absorbance peak. However, this method is less sensitive and may be interfered with by the absorbance of the protein itself.
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Mass Spectrometry (MS): This technique can definitively identify the presence of the unconjugated linker by its molecular weight.
Data Presentation: Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume | Diffusion across a semi-permeable membrane based on a concentration gradient | Size-based separation using a semi-permeable membrane with pressure-driven flow |
| Typical Sample Volume | 0.1 mL - 10 mL | 0.1 mL - 100 mL+ | 10 mL - Liters |
| Processing Time | 30 - 90 minutes | 24 - 48 hours | 1 - 4 hours |
| Efficiency of Removal | High | High (with sufficient buffer exchanges) | Very High (with sufficient diavolumes) |
| Product Dilution | Can be significant | Minimal (if sample volume is maintained) | Can be concentrated |
| Scalability | Limited | Moderate | High |
| Equipment | Chromatography system, SEC column | Dialysis tubing/cassette, beaker, stir plate | TFF system (pump, reservoir, membrane) |
Troubleshooting Guide
Problem 1: I still detect unconjugated this compound in my product after purification.
| Possible Cause | Recommended Solution |
| Insufficient Separation (SEC): The column length or resolution may be inadequate. | * Increase the column length or use a resin with a smaller particle size for better resolution. * Optimize the flow rate; a slower flow rate can improve separation. * Ensure the sample volume does not exceed 5% of the total column volume. |
| Incomplete Diffusion (Dialysis): The dialysis time may be too short, or the buffer volume may be insufficient. | * Increase the dialysis time to at least 24 hours. * Perform at least three buffer exchanges with a buffer volume at least 100 times the sample volume.[1] * Ensure continuous stirring of the dialysis buffer to maintain the concentration gradient.[2] |
| Insufficient Diavolumes (TFF): Not enough buffer was exchanged to completely remove the small molecule. | * Perform at least 5-7 diavolumes of buffer exchange.[3] One diavolume is equal to the initial sample volume. |
| Membrane Fouling (TFF/Dialysis): The membrane may be clogged, reducing its efficiency. | * Ensure the starting material is clarified by centrifugation or filtration before purification. * If using a reusable membrane, follow the manufacturer's cleaning protocols. |
Problem 2: My final product is too dilute.
| Possible Cause | Recommended Solution |
| Dilution during SEC: This is an inherent characteristic of the technique. | * Concentrate the purified sample using a centrifugal concentrator with an appropriate molecular weight cut-off (e.g., 30 kDa for an antibody). * Consider using TFF for purification, as it allows for simultaneous concentration. |
| Sample Volume Increase (Dialysis): Osmotic pressure differences may have caused water to enter the dialysis tubing. | * Ensure the osmolarity of the dialysis buffer is similar to that of the sample. * After dialysis, concentrate the sample using a centrifugal concentrator. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) using a Sephadex G-25 Column
This protocol is designed for the rapid removal of unconjugated this compound from a bioconjugate sample. Sephadex G-25 is suitable for separating molecules with a molecular weight greater than 5,000 Da from smaller molecules.[4]
Materials:
-
Sephadex G-25 resin
-
Chromatography column (e.g., PD-10 desalting column)
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Sample: Conjugation reaction mixture
-
Collection tubes
Procedure:
-
Prepare the Resin: If using loose resin, swell the required amount in the Equilibration Buffer according to the manufacturer's instructions (typically for at least 3 hours at room temperature).[5]
-
Pack the Column: If not using a pre-packed column, pour the swollen resin slurry into the column and allow it to settle, ensuring a homogenous bed.
-
Equilibrate the Column: Wash the column with 3-5 column volumes of Equilibration Buffer. For pre-packed spin columns, this is typically done by adding the buffer and centrifuging.
-
Apply the Sample: Allow the buffer to drain from the column until it reaches the top of the resin bed. Carefully load the sample onto the center of the resin bed. The sample volume should not exceed 25-30% of the total bed volume for optimal separation.
-
Elute the Product: Add the Elution Buffer to the column. The larger bioconjugate will pass through the column in the void volume and elute first. The smaller, unconjugated this compound will be retained by the resin and elute later.
-
Collect Fractions: Begin collecting fractions immediately after applying the elution buffer. Monitor the fractions for the presence of your protein (e.g., by measuring absorbance at 280 nm).
-
Pool and Analyze: Pool the fractions containing the purified bioconjugate. Analyze a small aliquot using a suitable analytical method (e.g., RP-HPLC) to confirm the removal of the unconjugated linker.
Protocol 2: Dialysis
This protocol describes the removal of unconjugated this compound using dialysis tubing or a dialysis cassette.
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 10-14 kDa.
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Sample: Conjugation reaction mixture
-
Large beaker
-
Magnetic stir plate and stir bar
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it in Dialysis Buffer according to the manufacturer's instructions.
-
Load the Sample: Secure one end of the tubing with a clip. Pipette the sample into the tubing, leaving some space at the top. Secure the other end with a second clip.
-
Perform Dialysis: Place the sealed tubing into a beaker containing Dialysis Buffer. The buffer volume should be at least 100-200 times the sample volume. Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Exchange:
-
Dialyze for 2-4 hours.
-
Change the Dialysis Buffer.
-
Dialyze for another 2-4 hours.
-
Change the Dialysis Buffer again and dialyze overnight at 4°C.
-
-
Recover the Sample: Carefully remove the tubing from the buffer. Cut open one end and pipette the purified sample into a clean tube.
-
Analyze the Product: Analyze a small aliquot to confirm the removal of the unconjugated linker.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol outlines the use of a TFF system for buffer exchange (diafiltration) to remove the unconjugated linker.
Materials:
-
TFF system with a pump, reservoir, and TFF membrane cassette/capsule (e.g., 30 kDa MWCO for an antibody).
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
-
Sample: Conjugation reaction mixture
Procedure:
-
System Preparation: Install the TFF membrane and flush the system with purified water and then with Diafiltration Buffer to remove any storage solution and wet the membrane.
-
Load the Sample: Add the conjugation reaction mixture to the system's reservoir.
-
Concentration (Optional): If the sample is dilute, you can first concentrate it by running the TFF system without adding new buffer until the desired volume is reached.
-
Diafiltration: Begin the diafiltration process by adding the Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer.
-
Perform Buffer Exchange: Continue the diafiltration for at least 5-7 diavolumes to ensure thorough removal of the unconjugated this compound.
-
Final Concentration and Recovery: Once the diafiltration is complete, stop adding buffer and concentrate the sample to the desired final volume. Recover the purified bioconjugate from the system.
-
Analyze the Product: Analyze a small aliquot to confirm the removal of the unconjugated linker and determine the final product concentration.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for purification and analysis of the final bioconjugate.
Troubleshooting Logic for Unconjugated Linker Removal
Caption: Troubleshooting decision tree for incomplete linker removal.
References
Validation & Comparative
A Head-to-Head Comparison of Me-Tet-PEG4-NHS Ester and DBCO-PEG4-NHS Ester for Bioconjugation
In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount for applications ranging from antibody-drug conjugates (ADCs) to advanced cellular imaging. Me-Tet-PEG4-NHS ester and DBCO-PEG4-NHS ester have emerged as powerful heterobifunctional crosslinkers that enable a two-step labeling strategy. Both reagents utilize a well-established N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules, such as lysine residues on proteins. The key difference, and the focus of this guide, lies in their bioorthogonal functionalities: the Methyl-Tetrazine (Me-Tet) group and the Dibenzocyclooctyne (DBCO) group.
This guide provides an objective comparison of these two reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific bioconjugation needs.
Chemical Basis of the Two-Step Bioconjugation
Both crosslinkers operate on a two-step principle. The first step is the covalent modification of a biomolecule (e.g., Protein 1) via the amine-reactive NHS ester. The second step is the highly specific bioorthogonal "click" reaction between the now-installed Me-Tet or DBCO handle and its respective reaction partner, which is attached to a second molecule of interest (e.g., Protein 2, a drug, or a fluorescent probe).
-
This compound Ester utilizes the Inverse Electron Demand Diels-Alder (IEDDA) reaction, the fastest known bioorthogonal reaction.[1][2] The methyl-tetrazine moiety reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), to form a stable covalent bond, releasing nitrogen gas as the only byproduct.[1][3]
-
DBCO-PEG4-NHS Ester employs the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[4] The DBCO group reacts specifically with an azide-functionalized molecule to form a stable triazole linkage.
The shared PEG4 linker in both molecules enhances water solubility and provides a flexible spacer, which can reduce steric hindrance and minimize aggregation of the labeled biomolecules.
Comparative Analysis: Me-Tet vs. DBCO
The choice between Me-Tet and DBCO linkers hinges on the specific requirements of the experiment, with the most significant differentiator being the reaction kinetics.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the IEDDA (Me-Tet + TCO) and SPAAC (DBCO + Azide) reactions.
| Feature | This compound Ester (with TCO) | DBCO-PEG4-NHS Ester (with Azide) |
| Bioorthogonal Reaction | Inverse Electron Demand Diels-Alder (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partner | Trans-cyclooctene (TCO) | Azide |
| Second-Order Rate Constant (k₂) | Extremely fast: ~1,000 to 1,000,000 M⁻¹s⁻¹ | Fast: ~2.1 M⁻¹s⁻¹ |
| Reaction Time | Very short (minutes) | Short to moderate (hours) |
| Stability of Handle | Methyl-tetrazine offers a good balance of high stability in aqueous media and rapid kinetics. | DBCO is stable in aqueous buffers but can lose reactivity over months of storage at -20°C in solution. |
| Biocompatibility | Excellent (Copper-free) | Excellent (Copper-free) |
| Monitoring Reaction | Disappearance of tetrazine color/absorption (510-550 nm) | Disappearance of DBCO absorption (~310 nm) |
Visualization of Bioconjugation Strategies
The following diagrams illustrate the chemical structures, reaction pathways, and general workflow associated with these two crosslinkers.
Caption: Reaction pathways for Me-Tet and DBCO-based bioconjugation.
Caption: General experimental workflow for two-step bioconjugation.
Caption: Logical comparison of key features.
Experimental Protocols
The following are generalized protocols for the two-step bioconjugation process. Optimization may be required based on the specific biomolecules used.
Protocol 1: Protein Labeling with this compound or DBCO-PEG4-NHS Ester
This initial labeling protocol is identical for both reagents.
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer or PBS, adjusting the pH to 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Protein Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL. If the protein's storage buffer contains amines, perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound or DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of DMSO in the reaction should be below 20%.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle stirring.
-
Purification: Remove the unreacted NHS ester using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS pH 7.4). The resulting tetrazine- or DBCO-labeled protein is now ready for the subsequent click reaction.
Protocol 2a: IEDDA Reaction with Me-Tet-Labeled Protein
-
Reaction Setup: Mix the purified Me-Tet-labeled protein with its TCO-functionalized reaction partner in a suitable buffer (e.g., PBS, pH 7.4). A 1:1 molar ratio is a good starting point, though a slight excess (1.5x) of the TCO-molecule can be used.
-
Incubation: Incubate the mixture for 10-60 minutes at room temperature. The reaction is often complete in under 30 minutes due to the extremely fast kinetics.
-
Analysis/Purification: The conjugate is now formed. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510-550 nm. If necessary, purify the final conjugate from excess reagents using size-exclusion chromatography.
Protocol 2b: SPAAC Reaction with DBCO-Labeled Protein
-
Reaction Setup: Mix the purified DBCO-labeled protein with its azide-functionalized reaction partner in an azide-free buffer (e.g., PBS, pH 7.4). A 2- to 4-fold molar excess of the azide-containing molecule is often recommended.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C to ensure completion.
-
Analysis/Purification: The conjugate is now formed. The reaction can be monitored by the decrease in DBCO absorbance at ~310 nm. Validate the final conjugate using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight. Purify the final product if needed.
Conclusion and Recommendations
Both this compound ester and DBCO-PEG4-NHS ester are excellent, biocompatible tools for two-step bioconjugation. The selection between them should be guided by the specific experimental context.
-
Choose this compound Ester when:
-
Speed is critical: The IEDDA reaction is orders of magnitude faster than SPAAC, making it ideal for applications requiring rapid conjugation, especially at very low reactant concentrations.
-
In vivo applications: The ultrafast kinetics are highly advantageous for pre-targeting strategies in living organisms where circulation times are limited.
-
-
Choose DBCO-PEG4-NHS Ester when:
-
The reaction partner is an azide: Azides are small, metabolically stable, and easy to introduce into a wide variety of molecules, including via metabolic labeling.
-
Reaction time is not the primary constraint: While slower than IEDDA, SPAAC is still highly efficient and robust, proceeding to high yields under physiological conditions.
-
Mutual orthogonality is needed: The DBCO-azide and Tetrazine-TCO reaction pairs are mutually orthogonal, meaning they can be used simultaneously in the same system to label two different targets without cross-reactivity.
-
By understanding the distinct kinetic and stability profiles of these two powerful crosslinkers, researchers can design more effective and efficient bioconjugation strategies for a wide array of scientific applications.
References
A Comparative Guide to Me-Tet-PEG4-NHS and Other PEG Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker technology profoundly influences the ADC's stability, pharmacokinetics, and therapeutic index. Among the various linker strategies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of Me-Tet-PEG4-NHS, a bioorthogonal click chemistry linker, with other commonly used PEG linkers in ADC development, supported by experimental data and detailed methodologies.
Executive Summary
This compound distinguishes itself from other PEG linkers through its utilization of bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click chemistry". This allows for a highly specific and rapid conjugation reaction between the tetrazine (Tet) moiety of the linker and a trans-cyclooctene (TCO)-modified antibody. This approach offers significant advantages in terms of reaction efficiency, stability of the resulting conjugate, and the potential for creating more homogeneous ADCs compared to traditional linkers that rely on reactions with native amino acid residues.
Comparative Analysis of PEG Linker Technologies
The selection of a PEG linker is a crucial decision in ADC design, impacting everything from manufacturing to in vivo performance. This section compares this compound with two other common classes of PEG linkers: Maleimide-PEG-NHS (thiol-reactive) and NHS-PEG-COOH (amine-reactive) linkers.
Key Performance Indicators
The following table summarizes the key performance indicators for ADCs constructed with these different PEG linker technologies. The data presented is a synthesis of findings from various studies and serves as a representative comparison.
| Parameter | This compound (via TCO-Tetrazine Ligation) | Maleimide-PEG4-NHS (Thiol-Reactive) | NHS-PEG4-COOH (Amine-Reactive) | References |
| Conjugation Chemistry | Inverse-electron-demand Diels-Alder cycloaddition (Click Chemistry) | Michael addition to thiol groups of cysteines | Amide bond formation with lysine residues | [1][2] |
| Reaction Specificity | High (Bioorthogonal) | Moderate (Potential for off-target reactions) | Low (Multiple reactive lysines) | [1][3] |
| Reaction Kinetics | Very Fast (k₂ > 800 M⁻¹s⁻¹) | Moderate | Slow | [4] |
| Resulting Conjugate Homogeneity | High (Site-specific conjugation possible) | Moderate to High (Depends on number of available cysteines) | Low (Heterogeneous mixture of species) | |
| Linkage Stability (in plasma) | High (Stable covalent bond) | Moderate (Susceptible to retro-Michael reaction and payload migration) | High (Stable amide bond) | |
| Drug-to-Antibody Ratio (DAR) Control | Precise | Good | Poor | |
| Representative In Vitro Potency (IC50) | Potent (Payload dependent, e.g., 0.5-10 nM) | Potent (Payload dependent) | Potent (Payload dependent) | |
| In Vivo Efficacy | Demonstrated high tumor growth inhibition | Effective, but can be limited by linker instability | Effective, but heterogeneity can impact performance | |
| Pharmacokinetics | Generally improved half-life and reduced clearance due to stability | Variable, can be affected by premature payload release | Can have faster clearance for high DAR species |
Physicochemical Properties
The incorporation of a PEG4 spacer in all these linkers imparts beneficial physicochemical properties to the resulting ADC.
| Property | Impact of PEG4 Spacer | References |
| Hydrophilicity | Increases the overall hydrophilicity of the ADC, which can mitigate aggregation caused by hydrophobic payloads. | |
| Solubility | Improves the solubility of the ADC, facilitating formulation and manufacturing. | |
| Steric Hindrance | The PEG spacer can provide a physical shield, reducing the propensity for intermolecular aggregation. | |
| Pharmacokinetics | Can lead to a longer plasma half-life and increased tumor exposure by reducing clearance through the reticuloendothelial system. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of ADCs. This section provides methodologies for key experiments cited in the comparison.
ADC Synthesis and Characterization
Protocol 2.1.1: ADC Synthesis via Tetrazine-TCO Ligation (for this compound)
This protocol involves a two-step process: modification of the antibody with a TCO group, followed by conjugation with the Me-Tet-PEG4-payload construct.
-
Antibody Modification with TCO:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5-10 fold molar excess of a TCO-NHS ester to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess TCO-NHS ester using a desalting column or dialysis.
-
-
Payload-Linker Conjugation:
-
In a separate reaction, conjugate the payload to this compound via a suitable functional group (e.g., an amine on the payload reacting with the NHS ester).
-
Purify the Payload-Tetrazine conjugate using reverse-phase HPLC.
-
-
Final ADC Conjugation:
-
Add the purified Payload-Tetrazine conjugate to the TCO-modified antibody at a 1.5-3 fold molar excess.
-
Incubate overnight at 4°C.
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker.
-
Protocol 2.1.2: ADC Synthesis via Maleimide Chemistry
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT.
-
The degree of reduction can be controlled by the concentration of the reducing agent and reaction time.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the Maleimide-PEG4-payload construct to the reduced antibody at a slight molar excess per available thiol group.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification:
-
Purify the ADC using SEC to remove unreacted components.
-
Protocol 2.1.3: Characterization of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from 100% A to 100% B.
-
Detection: UV at 280 nm.
-
Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8) will be separated based on hydrophobicity. The average DAR is calculated from the weighted average of the peak areas.
Protocol 2.1.4: Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC is used to quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
-
Column: An SEC column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: A physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The chromatogram will show a main peak for the monomeric ADC and smaller, earlier eluting peaks for aggregates. The percentage of aggregation is calculated from the relative peak areas.
In Vitro Efficacy Assessment
Protocol 2.2.1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Performance Evaluation
Protocol 2.3.1: In Vivo Efficacy in a Mouse Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Dosing: Administer the treatments intravenously (IV) or intraperitoneally (IP) according to the desired schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Protocol 2.3.2: Pharmacokinetic (PK) Analysis
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Dosing: Administer a single dose of the ADC to a cohort of animals (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 24h, 48h, etc.).
-
Plasma Preparation: Process the blood to obtain plasma.
-
Analyte Quantification:
-
Total Antibody: Quantify the concentration of total antibody (conjugated and unconjugated) using an enzyme-linked immunosorbent assay (ELISA).
-
ADC (Conjugated Antibody): Can also be measured by a specific ELISA or by LC-MS.
-
Free Payload: Quantify the concentration of released payload in the plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Plot the plasma concentration of each analyte over time and calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate important concepts in ADC development.
ADC Mechanism of Action
References
- 1. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4444356A1 - Hydrophilic tetrazine-functionalized payloads for preparation of targeting conjugates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
Me-Tet-PEG4-NHS Esters: A Superior Alternative to Traditional NHS Esters for Bioconjugation
In the landscape of bioconjugation, the covalent modification of proteins and other biomolecules is a cornerstone for the development of advanced therapeutics, diagnostics, and research tools. For decades, traditional N-hydroxysuccinimide (NHS) esters have been the go-to reagents for labeling primary amines on biomolecules. However, the emergence of advanced reagents like Me-Tet-PEG4-NHS ester presents a significant leap forward, offering distinct advantages in terms of specificity, solubility, and the versatility of downstream applications. This guide provides a comprehensive comparison of this compound ester and traditional NHS esters, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their bioconjugation strategies.
At a Glance: Key Differences and Advantages
This compound ester distinguishes itself from traditional NHS esters primarily through two key structural features: a methyltetrazine (Me-Tet) moiety and a polyethylene glycol (PEG4) spacer. These components confer a range of benefits that address common challenges encountered with conventional NHS ester chemistry.
1. Bioorthogonal Reactivity: The most significant advantage of this compound is the introduction of a bioorthogonal tetrazine handle.[1] This allows for a subsequent, highly specific and efficient "click chemistry" reaction with a trans-cyclooctene (TCO)-modified molecule. This two-step approach enables modular and versatile bioconjugation strategies that are not possible with traditional NHS esters, which are limited to direct labeling.
2. Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG4 spacer dramatically improves the water solubility of the reagent and the resulting bioconjugate.[2] This is a critical advantage when working with proteins that are prone to aggregation upon modification with hydrophobic traditional NHS esters. Increased solubility often translates to higher conjugation efficiency and improved stability of the final product.[3]
3. Minimized Steric Hindrance: The flexible PEG4 linker acts as a spacer arm, physically separating the conjugated molecule from the biomolecule's surface. This minimizes steric hindrance, which can otherwise interfere with the biological activity of the protein or prevent efficient downstream reactions.[4][5]
4. Improved Reaction Kinetics and Stability: While the NHS ester moiety of this compound is still susceptible to hydrolysis, the overall construct can lead to more controlled and efficient conjugations. The methyltetrazine group is generally stable under typical bioconjugation conditions (pH 7-9).
Performance Comparison: this compound vs. Traditional NHS Esters
| Feature | This compound Ester | Traditional NHS Ester (Non-PEGylated) | References |
| Primary Function | Introduces a bioorthogonal handle for "click chemistry" | Direct labeling of primary amines | |
| Reaction Specificity | High (NHS ester to amine, then tetrazine to TCO) | Moderate (reacts with accessible primary amines) | |
| Solubility in Aqueous Buffers | High | Variable, often low (requires organic co-solvents) | |
| Propensity for Protein Aggregation | Low | Higher, especially with hydrophobic esters | |
| Steric Hindrance | Minimized due to PEG4 spacer | Can be significant, potentially affecting bioactivity | |
| Hydrolysis Half-life of NHS Ester | Similar to other NHS esters | Approx. 4-5 hours at pH 7 (0°C), 10 minutes at pH 8.6 (4°C) | |
| Downstream Applications | Modular, multi-step labeling, click chemistry | Direct conjugation of tags (e.g., fluorophores, biotin) |
Experimental Protocols
To facilitate the practical application of these reagents, detailed methodologies for key experiments are provided below.
Protocol 1: General Protein Labeling with NHS Esters
This protocol provides a general procedure for labeling a protein with either this compound or a traditional NHS ester.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
-
This compound Ester or Traditional NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Bioorthogonal Ligation of Tetrazine-labeled Protein with a TCO-Molecule
This protocol is specific to proteins labeled with this compound.
Materials:
-
Tetrazine-labeled protein (from Protocol 1)
-
TCO-functionalized molecule (e.g., a fluorescent dye or drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare TCO Solution: Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 1-10 mM.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the TCO solution to the purified tetrazine-labeled protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Purification (Optional): If necessary, purify the final conjugate to remove any excess TCO-reagent using size-exclusion chromatography.
Visualizing the Advantage: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key differences in experimental workflows and the underlying mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody-Hapten Recognition at the Surface of Functionalized Liposomes Studied by SPR: Steric Hindrance of Pegylated Phospholipids in Stealth Liposomes Prepared for Targeted Radionuclide Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing Me-Tet-PEG4-NHS Labeled Proteins: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation and proteomic analysis, the selection of an appropriate labeling reagent is a critical step that dictates the specificity, efficiency, and downstream analytical capabilities. This guide provides an in-depth comparison of Me-Tet-PEG4-NHS ester for the labeling of proteins and its characterization by mass spectrometry, benchmarked against other common amine-reactive labeling reagents. We present supporting experimental principles and detailed protocols to inform the selection of the optimal reagent for your research needs.
This compound (Methyltetrazine-Polyethylene Glycol-N-hydroxysuccinimide ester) is a versatile reagent that facilitates the covalent attachment of a methyltetrazine moiety to proteins. This is achieved through the reaction of the NHS ester with primary amines, such as the side chain of lysine residues and the N-terminus of the protein. The incorporated methyltetrazine group is a key component for bioorthogonal chemistry, enabling a highly specific and efficient inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO)-modified molecule.[1] The polyethylene glycol (PEG4) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, reduces potential aggregation, and provides spatial separation between the protein and the tetrazine handle.[2][3]
Performance Comparison of Amine-Reactive Labeling Reagents
The choice of labeling reagent significantly impacts the outcome of an experiment. Below is a comparative summary of this compound and other commonly used amine-reactive crosslinkers and modification reagents.
| Feature | This compound Ester | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Biotin-NHS Ester |
| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) and Sulfhydryls (-SH) | Primary amines (-NH₂) |
| Reactive Groups | NHS ester | NHS ester, Maleimide | NHS ester |
| Resulting Modification | Introduces a methyltetrazine for bioorthogonal ligation | Covalently crosslinks amine and sulfhydryl groups | Covalently attaches a biotin tag for affinity purification |
| Spacer Arm | PEG4 (hydrophilic) | Cyclohexane (hydrophobic) | Various (e.g., PEG4, LC) |
| Primary Application | Site-specific secondary labeling via click chemistry | Heterobifunctional crosslinking, ADC development | Protein enrichment, pull-down assays |
| Mass Spectrometry Readout | Identification of labeled peptides and localization of the modification site | Identification of crosslinked peptides to study protein-protein interactions | Identification of biotinylated peptides, often after enrichment |
| Key Advantage | Enables highly specific and efficient secondary reactions in complex biological media | Creates stable thioether and amide bonds for structural analysis | High-affinity interaction with streptavidin for robust purification |
| Considerations | Stability of the tetrazine moiety under certain conditions.[2][4] | Potential for intramolecular crosslinking or reaction with reducing agents. | Can introduce challenges in LC-MS/MS due to altered peptide properties. |
Experimental Protocols
Protein Labeling with this compound Ester
This protocol outlines the general steps for labeling a protein with this compound ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable concentration.
-
Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10-20 mM) of this compound ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound ester stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS ester.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis against a suitable buffer.
Mass Spectrometry Analysis of Labeled Proteins
The following is a general workflow for the characterization of this compound labeled proteins by LC-MS/MS.
1. Sample Preparation:
-
Protein Digestion: The labeled and purified protein is typically denatured, reduced, alkylated, and then digested with a protease, most commonly trypsin.
-
Peptide Cleanup: The resulting peptide mixture is desalted using C18 spin columns or other suitable methods prior to LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Peptides are separated using a reverse-phase capillary column with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).
-
Mass Spectrometry (MS): The eluted peptides are ionized (e.g., by electrospray ionization - ESI) and analyzed in a mass spectrometer. The instrument will typically be operated in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).
3. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Crucially, the mass of the this compound modification must be specified as a variable modification on primary amines (lysine and N-terminus) in the search parameters. The mass shift is the mass of the Me-Tet-PEG4 moiety after reaction with the amine.
-
The search results will provide the identity of the labeled proteins and the specific sites of modification.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts described, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for protein labeling and MS analysis.
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Comparison of amine-reactive labeling reagent applications.
References
In Vitro Stability of Me-Tet-PEG4-NHS Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the chosen reagents is a critical parameter influencing the efficiency, reproducibility, and ultimate success of their work. This guide provides an objective comparison of the in vitro stability of Me-Tet-PEG4-NHS conjugates against a key alternative, offering experimental data and detailed protocols to inform the selection of the most suitable chemistry for specific applications.
N-hydroxysuccinimide (NHS) esters have long been a cornerstone of bioconjugation due to their ability to efficiently react with primary amines on proteins and other biomolecules to form stable amide bonds. However, the inherent reactivity of the NHS ester group also renders it susceptible to hydrolysis in aqueous environments, a significant drawback that can lead to reduced conjugation efficiency and variability in results.[1][2] This guide focuses on the in vitro stability of this compound, a popular reagent that introduces a tetrazine moiety for bioorthogonal click chemistry applications.
Comparative Stability Analysis
The primary factor governing the in vitro stability of this compound conjugates is the hydrolysis of the NHS ester. This reaction is highly dependent on the pH of the aqueous solution, with the rate of hydrolysis increasing significantly at higher pH values.[2][3][4] To provide a clear comparison, we will evaluate the stability of the NHS ester against the more hydrolytically robust 2,3,5,6-tetrafluorophenyl (TFP) ester, a common alternative for amine modification.
Table 1: Comparative Hydrolysis Half-life of NHS vs. TFP Esters
| pH | NHS Ester Half-life (minutes) | TFP Ester Half-life (minutes) |
| 7.0 | ~240 - 300 | Significantly longer |
| 8.0 | ~60 | Significantly longer |
| 8.6 | ~10 | Significantly longer |
| 10.0 | 39 | ~390 (10-fold longer) |
Note: The half-life data for NHS esters can vary based on the specific molecule and conditions. The data for TFP esters indicates a significantly greater resistance to hydrolysis, particularly at basic pH.
Key Performance Characteristics
The choice between an NHS and a TFP ester extends beyond just stability. The following table summarizes other key performance indicators relevant to bioconjugation.
Table 2: Performance Comparison of Amine-Reactive Esters
| Feature | This compound Ester | Me-Tet-PEG4-TFP Ester (Inferred) |
| Reaction Target | Primary amines (e.g., lysine residues, N-terminus) | Primary amines |
| Resulting Linkage | Stable amide bond | Stable amide bond |
| Reaction pH | Optimal at pH 7.2 - 8.5 | Optimal at a slightly higher pH than NHS esters |
| Hydrolytic Stability | Susceptible to hydrolysis, especially at pH > 8 | Significantly more stable towards hydrolysis, particularly at higher pH |
| Solubility | Generally soluble in aqueous buffers and organic solvents like DMSO and DMF | May be more hydrophobic due to the TFP group |
Experimental Protocols
To facilitate the direct comparison of the in vitro stability of this compound conjugates and their alternatives, a detailed experimental protocol is provided below. This protocol outlines a time-course hydrolysis study monitored by High-Performance Liquid Chromatography (HPLC).
Protocol: Comparative In Vitro Stability Assessment of Amine-Reactive Esters
Objective: To determine and compare the hydrolytic stability of this compound and a corresponding TFP-ester alternative in an aqueous buffer at a specific pH by monitoring the degradation of the ester over time using RP-HPLC.
Materials:
-
This compound ester
-
Me-Tet-PEG4-TFP ester (or other chosen alternative)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (or other non-amine containing buffer at the desired pH)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column
-
UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Preparation of Stock Solutions:
-
Immediately before use, prepare 10 mM stock solutions of the this compound ester and the alternative ester in anhydrous DMSO or DMF.
-
-
Initiation of Hydrolysis:
-
Add a defined volume of the ester stock solution to the reaction buffer to achieve a final concentration of 1 mM. For example, add 50 µL of the 10 mM stock solution to 450 µL of PBS.
-
Vortex briefly to ensure homogeneity.
-
Start a timer immediately upon addition to the buffer.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to an equal volume of the quenching solution. This will consume any remaining active ester.
-
For the t=0 time point, the sample should be taken and quenched as rapidly as possible after initiating the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a standard volume of each quenched sample.
-
Elute the components using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a wavelength suitable for detecting the tetrazine moiety (e.g., ~310 nm) and the NHS/TFP leaving group if possible.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact ester conjugate and the hydrolyzed product. The intact ester will have a different retention time than its hydrolyzed carboxylic acid form.
-
Integrate the peak area of the intact ester at each time point.
-
Calculate the percentage of the remaining intact ester at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining intact ester versus time.
-
Determine the half-life (t½) of each conjugate, which is the time at which 50% of the initial ester has been hydrolyzed.
-
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for the comparative in vitro stability assessment.
Caption: Competing reaction pathways for amine-reactive esters in aqueous solution.
By following these protocols and considering the comparative data, researchers can make an informed decision on the most appropriate amine-reactive chemistry for their specific bioconjugation needs, balancing the requirements for reaction efficiency and the stability of the resulting conjugate.
References
Preserving Antibody Function: A Guide to Functional Assays for Me-Tet-PEG4-NHS Labeling
For researchers, scientists, and drug development professionals, the covalent modification of antibodies is a cornerstone of modern therapeutics and diagnostics. The choice of labeling chemistry is critical, as it can significantly impact the antibody's biological activity. This guide provides an objective comparison of functional assays to confirm the activity of antibodies labeled with Me-Tet-PEG4-NHS, a popular amine-reactive linker featuring a polyethylene glycol (PEG) spacer and a tetrazine moiety for bioorthogonal click chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and execution of appropriate validation assays.
The this compound ester allows for the introduction of a tetrazine handle onto an antibody, enabling a subsequent, highly specific reaction with a trans-cyclooctene (TCO)-modified molecule. This "click chemistry" approach is valued for its high efficiency and bioorthogonality. However, any modification to an antibody carries the risk of altering its antigen-binding affinity and effector functions. Therefore, rigorous functional validation is paramount.
Comparing Labeling Chemistries: Impact on Antibody Activity
While direct head-to-head quantitative data for this compound labeled antibodies against a simple NHS ester is not always readily available in published literature, we can infer performance based on studies of PEGylated and non-PEGylated antibodies, as well as comparisons between different conjugation chemistries. The following tables summarize representative data to illustrate the potential impact of the this compound linker on antibody function compared to a standard NHS ester.
Table 1: Illustrative Comparison of Binding Affinity (ELISA)
| Antibody (Target) | Labeling Chemistry | Apparent Binding Affinity (EC50, nM) | Fold Change vs. Unlabeled |
| Trastuzumab (HER2) | Unlabeled | 0.23 | - |
| Trastuzumab (HER2) | Standard NHS Ester | 0.25 | ~1.1 |
| Trastuzumab (HER2) | This compound | 0.46 | ~2.0 |
| Cetuximab (EGFR) | Unlabeled | 0.15 | - |
| Cetuximab (EGFR) | Standard NHS Ester | 0.18 | ~1.2 |
| Cetuximab (EGFR) | This compound | 0.35 | ~2.3 |
Note: These values are illustrative and based on typical results reported in the literature for PEGylated antibodies. The actual impact on affinity can vary depending on the antibody, the degree of labeling, and the specific assay conditions.
Table 2: Illustrative Comparison of In Vitro Cytotoxicity (ADC)
| ADC (Target Cell Line) | Linker Chemistry | IC50 (nM) | Fold Change vs. Standard Linker |
| Trastuzumab-MMAE (SK-BR-3) | Standard Maleimide | 0.5 | - |
| Trastuzumab-MMAE (SK-BR-3) | This compound based | 0.7 | ~1.4 |
| Anti-CD22-PBD (Ramos) | Standard Maleimide | 0.01 | - |
| Anti-CD22-PBD (Ramos) | This compound based | 0.02 | ~2.0 |
Note: These values are illustrative. The inclusion of a PEG linker can sometimes slightly decrease in vitro potency due to steric hindrance, but often improves in vivo efficacy due to enhanced pharmacokinetics.
Experimental Workflows and Signaling Pathways
To ensure the functional integrity of a this compound labeled antibody, a systematic experimental approach is required. This typically involves antibody labeling, purification, and a series of functional assays.
Understanding the signaling pathway targeted by the antibody is crucial for designing relevant functional assays. For example, antibodies targeting receptor tyrosine kinases (RTKs) like HER2 or EGFR are expected to inhibit downstream signaling cascades that promote cell proliferation and survival.
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the functional activity of this compound labeled antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
Objective: To determine the binding affinity (EC50) of the labeled antibody to its target antigen.
Materials:
-
96-well high-binding microplate
-
Recombinant antigen
-
Unlabeled, this compound labeled, and standard NHS ester labeled antibodies
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat the microplate wells with 100 µL of recombinant antigen (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the unlabeled and labeled antibodies in blocking buffer.
-
Add 100 µL of each antibody dilution to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance values against the antibody concentrations and determine the EC50 values using a four-parameter logistic curve fit.
Flow Cytometry for Cell Surface Binding
Objective: To assess the binding of the labeled antibody to its target on the surface of cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Unlabeled, this compound labeled, and standard NHS ester labeled antibodies
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-human IgG)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells, then resuspend in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add serial dilutions of the unlabeled and labeled antibodies to the cells and incubate on ice for 30-60 minutes.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody.
-
Incubate on ice in the dark for 30 minutes.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the positive cell population.
-
Plot the MFI values against the antibody concentrations to compare the binding of the different labeled antibodies.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential (IC50) of an antibody-drug conjugate (ADC) prepared using a this compound labeled antibody.
Materials:
-
Antigen-positive target cancer cell line
-
Complete cell culture medium
-
ADCs (prepared with different linkers) and unconjugated antibody control
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Luminometer
Protocol:
-
Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs and the unconjugated antibody in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the antibody dilutions.
-
Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the ADC concentrations and determine the IC50 values using a four-parameter logistic curve fit.
Apoptosis Assay by Flow Cytometry
Objective: To determine if the labeled antibody or ADC induces apoptosis in target cells.
Materials:
-
Antigen-positive target cancer cell line
-
Labeled antibody/ADC and controls
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat the target cells with the labeled antibody or ADC at various concentrations for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
By employing these functional assays, researchers can confidently assess the impact of this compound labeling on antibody activity, ensuring the integrity and efficacy of their antibody-based reagents and therapeutics.
A Head-to-Head Comparison of Tetrazine-Based Linkers for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, particularly trans-cyclooctenes (TCO), has emerged as a premier bioorthogonal ligation strategy.[1][2] Its exceptional reaction kinetics and high specificity have propelled its use in a multitude of applications, from cellular imaging to in vivo drug delivery and pretargeted therapy.[3][4][5] However, the performance of a tetrazine-based linker is not a "one-size-fits-all" scenario. The choice of the tetrazine scaffold, its substituents, and any incorporated linkers, such as polyethylene glycol (PEG), can dramatically influence its reactivity, stability, and pharmacokinetic properties.
This guide provides an objective, data-driven comparison of different tetrazine-based linkers to empower researchers to select the optimal tool for their specific application. We present a summary of key performance metrics, detailed experimental protocols, and visualizations to illustrate the underlying principles and workflows.
Quantitative Data Summary: Performance of Tetrazine Linkers
The utility of a tetrazine linker is primarily dictated by its reaction kinetics and in vivo stability. The second-order rate constant (k₂) is a critical parameter that quantifies the speed of the IEDDA reaction. The following tables summarize reported kinetic data for various tetrazine derivatives with different dienophiles and highlight the in vivo performance of several 18F-labeled tetrazines.
Table 1: Reaction Kinetics of Tetrazine Derivatives with Various Dienophiles
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | 9:1 Methanol/Water |
| 3,6-di-(2-pyridyl)-s-tetrazine | norbornene | 1 | Aqueous Media |
| 3,6-diphenyl-s-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 2.7 | Methanol |
| Asymmetric pyrimidin-2-yl tetrazine | Bicyclononyne (BCN) | 8.5 x 10⁻³ | Not Specified |
| Dimethylcarbamate-tetrazine | trans-cyclooctene (TCO) | 3.14 ± 0.10 | Acetonitrile (20°C) |
| Dimethylcarbamate-tetrazine | sTCO-acid | 420 ± 49 | Acetonitrile |
| Dimethylcarbamate-tetrazine | sTCO-acid | 23,800 ± 400 | 25% MeCN/PBS |
Data compiled from multiple sources. It is important to note that reaction conditions such as solvent and temperature can significantly influence the observed rate constants.
Table 2: Head-to-Head In Vivo Performance of 18F-Labeled Tetrazines
A study comparing a series of 18F-labeled tetrazines for pretargeted imaging in tumor-bearing mice revealed that seemingly minor structural changes can have a significant impact on in vivo performance. Intriguingly, monocarboxylic acid derivatives with a net charge of 0 outperformed dicarboxylic acid lead candidates with a net charge of -1.
| Compound | Net Charge | Key Structural Feature | In Vivo Performance Highlight |
| [18F]1 | -1 | Dicarboxylic acid | Outperformed by monocarboxylic acid derivatives |
| [18F]2 | 0 | Monocarboxylic acid | Showed improved performance over dicarboxylic counterparts |
| [18F]3 | -1 | Dicarboxylic acid | Outperformed by monocarboxylic acid derivatives |
| [18F]4 | 0 | Monocarboxylic acid | Showed improved performance over dicarboxylic counterparts |
| [18F]5 | Not Specified | Hybrid of 1 and 3 | Displayed favorable pharmacokinetics |
This table summarizes findings from a direct head-to-head comparison of 18F-labeled tetrazines. All tested molecules showed favorable pharmacokinetics and tumor accumulation.
Visualizing Key Concepts and Workflows
To better understand the principles and processes involved in working with tetrazine linkers, the following diagrams, created using Graphviz, illustrate the reaction mechanism, a typical experimental workflow, and the interplay of linker properties.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.
Caption: General workflow for comparing different tetrazine derivatives.
Caption: Interplay of linker properties and in vivo performance.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of any comparative study. The following are generalized protocols for determining the reaction kinetics and assessing the stability of tetrazine-based linkers.
This method is suitable for rapid reactions and allows for the precise determination of k₂.
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Prepare a stock solution of a TCO derivative in the same solvent. The TCO derivative should be in at least a 10-fold molar excess compared to the tetrazine.
-
-
Stopped-Flow Measurement:
-
Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
-
Record the absorbance decay trace.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (kobs).
-
The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the TCO derivative in excess: k₂ = kobs / [TCO].
-
This protocol provides a framework for evaluating the stability of a tetrazine linker in a biologically relevant environment, such as mouse plasma.
-
Incubation:
-
Prepare a stock solution of the tetrazine derivative.
-
Add a small aliquot of the tetrazine stock solution to a predetermined volume of mouse plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling and Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.
-
Quench any potential enzymatic degradation by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant containing the tetrazine derivative and any potential degradation products by HPLC or LC-MS.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact tetrazine derivative as a function of time.
-
Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.
-
Conclusion
The selection of a tetrazine-based linker is a critical decision in the design of bioorthogonal probes for research, diagnostics, and therapeutics. As demonstrated by the compiled data, factors such as the substituents on the tetrazine ring, the nature of the dienophile, and the overall charge and polarity of the molecule can have a profound impact on performance. By carefully considering the kinetic and stability data, and by employing rigorous experimental protocols, researchers can rationally design and select the most appropriate tetrazine linker to achieve their desired outcomes. The continued development and characterization of novel tetrazine linkers will undoubtedly further expand the capabilities of this powerful bioorthogonal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Tetrazine-modified Biopolymer-based Drug Delivery Service - CD BioGlyco [glycoclick.bioglyco.com]
Evaluating the Impact of PEG4 Spacer Length on Conjugation Efficiency and Bioconjugate Performance
For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) spacers are widely incorporated into linker designs to enhance hydrophilicity, stability, and pharmacokinetic profiles. This guide provides an objective comparison of the impact of PEG spacer length, with a focus on the commonly used PEG4 spacer, on the properties of the resulting bioconjugates, supported by experimental data and detailed protocols.
The length of the PEG spacer can significantly influence several critical parameters of a bioconjugate, including the drug-to-antibody ratio (DAR), solubility, stability, and in vivo performance.[1][2] The optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window. While a discrete PEG4 spacer offers a well-defined length and favorable properties, the choice of a shorter or longer spacer can be advantageous depending on the specific application.[1][3]
Core Functions of the PEG4 Spacer in Bioconjugation
The PEG4 spacer, a discrete chain of four ethylene glycol units, is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: A primary advantage of incorporating a PEG4 spacer is the increased hydrophilicity it imparts to the bioconjugate.[1] Many therapeutic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation. The PEG4 spacer helps to mitigate this by shielding the hydrophobic payload, thereby improving the solubility and stability of the final conjugate.
-
Improved Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic radius, the PEG4 spacer can contribute to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index.
-
Minimized Steric Hindrance: The defined length of the PEG4 spacer provides spatial separation between the conjugated molecules. This separation is crucial for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site. It also ensures the payload is accessible to its target.
Data Presentation: Comparative Analysis of PEG Spacer Length
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key bioconjugate performance indicators.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Influence of Mini-PEG Spacer Length on Receptor Binding Affinity
| Compound | PEG Spacer Length | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity. |
Experimental Protocols
The following are representative protocols for key experiments to evaluate conjugation efficiency and bioconjugate properties.
Protocol 1: NHS-Ester Conjugation to Primary Amines
This method targets primary amines, such as those on lysine residues, and is a common technique for labeling antibodies.
-
Materials:
-
Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
Tetrazine-PEGn-NHS ester (n = 4, 8, 12, etc.) dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis cassettes.
-
-
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2 mg/mL in PBS. Ensure the buffer does not contain primary amines.
-
NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-PEGn-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Gently mix and incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for approximately 15 minutes at room temperature.
-
Purification: Separate the conjugated antibody from unreacted linker and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Protocol 2: Maleimide-Thiol Conjugation for Cysteines
This protocol is for conjugating a maleimide-functionalized payload to a reduced antibody.
-
Materials:
-
Antibody solution (1-2 mg/mL) in PBS.
-
Reducing agent (e.g., TCEP).
-
Maleimide-functionalized molecule dissolved in a suitable solvent.
-
Quenching agent (e.g., N-acetyl cysteine).
-
Size-exclusion chromatography (SEC) column.
-
-
Procedure:
-
Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 1-2 hours at 37°C.
-
Payload Preparation: Dissolve the maleimide-functionalized molecule in a suitable solvent.
-
Conjugation: Immediately add the desired molar excess (e.g., 10-20 fold) of the Maleimide-PEGn-linker solution to the reduced antibody.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To quench any unreacted maleimide groups, a molar excess of a thiol-containing molecule can be added.
-
Purification: Purify the resulting PEGylated antibody using an SEC column.
-
Protocol 3: Quantification of Conjugation Efficiency (Degree of Labeling)
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the bioconjugate at two wavelengths: one for the protein (typically 280 nm) and one for the conjugated molecule.
-
The ratio of these absorbances is used to calculate the degree of labeling (DOL) or DAR.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Separates molecules based on their polarity.
-
Can separate species with different levels of conjugation.
-
The light and heavy chains of an antibody can be separated after reduction to determine the distribution of the conjugated drug.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the two main conjugation chemistries.
Caption: Workflow for NHS-Ester-PEG4 Conjugation to Primary Amines.
Caption: Workflow for Maleimide-PEG4 Conjugation to Sulfhydryl Groups.
References
Performance Showdown: Me-Tet-PEG4-NHS Ester in Biological Samples - A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of crosslinker is paramount to experimental success. This guide provides an objective comparison of Me-Tet-PEG4-NHS ester's performance in various biological samples against common alternatives. We delve into conjugation efficiency, stability, and non-specific binding, supported by experimental data and detailed protocols to inform your selection of the optimal bioconjugation strategy.
This compound ester is a heterobifunctional crosslinker that combines a methyltetrazine moiety for bioorthogonal "click" chemistry with an amine-reactive N-hydroxysuccinimide (NHS) ester.[1] The integrated polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance during conjugation.[2] This unique combination of features makes it a powerful tool for attaching molecules to proteins, antibodies, and other biomolecules in complex biological environments.
At a Glance: this compound Ester vs. Alternatives
The selection of a crosslinker is a critical decision that influences the stability, reactivity, and ultimately the in vivo performance of the resulting conjugate.[3] This table summarizes the key performance indicators of this compound ester compared to other widely used amine- and thiol-reactive linkers.
| Feature | This compound Ester | Standard NHS Ester (non-PEGylated) | Maleimide-PEG4 |
| Target Moiety | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Sulfhydryls (e.g., Cysteine) |
| Reaction Chemistry | Acylation, followed by inverse electron demand Diels-Alder cycloaddition (IEDDA) | Acylation | Michael addition |
| Reaction pH | 7.2 - 8.5 for NHS ester reaction | 7.2 - 8.5 | 6.5 - 7.5 |
| Conjugation Efficiency | High, benefits from bioorthogonal specificity | Generally high, but can be affected by hydrolysis | High, very specific for thiols |
| Stability in Serum | Tetrazine moiety is generally stable; Amide bond is highly stable. | Amide bond is highly stable, but NHS ester is prone to hydrolysis. | Thioether bond can undergo retro-Michael reaction, leading to deconjugation. |
| Non-Specific Binding | PEG4 spacer reduces non-specific hydrophobic interactions.[4] | Higher potential for non-specific binding due to hydrophobicity. | PEG4 spacer reduces non-specific binding. |
| Key Advantages | Bioorthogonal reactivity allows for highly specific secondary labeling. PEG spacer improves solubility. | Simple, well-established protocols. | Highly specific for sulfhydryls, allowing for site-specific conjugation. |
| Key Disadvantages | Two-step conjugation for bioorthogonal applications. Tetrazine can be sensitive to some reducing agents. | Susceptible to hydrolysis, especially at higher pH. Can lead to heterogeneous products. | Requires available free thiols, which are less abundant than amines. Potential for deconjugation. |
Deep Dive: Performance in Biological Matrices
The complex environment of biological samples—replete with competing nucleophiles, enzymes, and varying pH—presents a significant challenge for bioconjugation.
Conjugation Efficiency
The efficiency of conjugation is a critical parameter, often determining the yield and functionality of the final bioconjugate.
-
In Serum and Plasma: NHS esters react with primary amines, which are abundant on most proteins. However, the high concentration of proteins and other nucleophiles in serum and plasma can lead to off-target reactions and reduced efficiency. The bioorthogonal nature of the tetrazine-TCO ligation, which is the second step when using this compound ester for pre-targeting applications, provides high specificity even in these complex environments.[3] The PEG4 spacer can also help to improve the accessibility of the reactive groups, potentially enhancing conjugation efficiency.
-
In Cell Lysates: Cell lysates contain a complex mixture of proteins, nucleic acids, and other molecules. Non-specific binding can be a major issue, leading to high background signals in downstream applications. The hydrophilic PEG spacer of this compound ester helps to mitigate these non-specific interactions.
Stability
The stability of the crosslinker and the resulting covalent bond is crucial for the integrity of the bioconjugate, particularly for in vivo applications.
-
Hydrolytic Stability of the NHS Ester: The NHS ester moiety is susceptible to hydrolysis, with the rate increasing significantly with pH. At pH 7, the half-life of a typical NHS ester is on the order of hours, while at pH 8.6, it can be as short as 10 minutes. This competing hydrolysis reaction can reduce the efficiency of the desired amine conjugation. It is crucial to perform conjugations with freshly prepared or properly stored this compound ester.
-
Stability of the Tetrazine Moiety: Methyltetrazines are among the most stable tetrazines available and are generally stable under physiological conditions (pH 7-9). However, they can be sensitive to harsh conditions such as very high pH or the presence of certain reducing agents.
-
Stability of the Final Conjugate: The amide bond formed by the reaction of the NHS ester with a primary amine is highly stable. The dihydropyridazine bond formed from the subsequent tetrazine-TCO click chemistry reaction is also very stable. In contrast, maleimide-based conjugates can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation.
Non-Specific Binding
Non-specific binding of crosslinkers or their conjugates to surfaces and non-target biomolecules can lead to high background signals and reduced assay sensitivity.
-
The Role of PEGylation: A key advantage of this compound ester is the presence of the hydrophilic PEG4 spacer. PEGylation is a well-established method to reduce non-specific binding of proteins and other biomolecules to surfaces by creating a hydration layer that repels other molecules. This is particularly beneficial in complex biological samples like cell lysates and serum.
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for antibody conjugation using this compound ester and a comparison with a maleimide-based approach.
Protocol 1: Antibody Labeling with this compound Ester
This protocol describes the labeling of an antibody with this compound ester to introduce a tetrazine moiety for subsequent bioorthogonal reaction.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If the antibody solution contains primary amines (e.g., from Tris buffer or sodium azide), perform a buffer exchange using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound ester stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted this compound ester and byproducts using a desalting column, dialyzing against PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 520 nm (for tetrazine concentration).
Protocol 2: Comparative Antibody Labeling with Maleimide-PEG4-NHS Ester
This protocol outlines the conjugation of a payload to an antibody using a thiol-reactive maleimide linker, which first requires the introduction of free thiol groups on the antibody.
Materials:
-
Antibody solution (in PBS, pH 7.4)
-
Reducing agent (e.g., DTT or TCEP)
-
Maleimide-PEG4-payload conjugate
-
Desalting column
Procedure:
-
Antibody Reduction: Treat the antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds and generate free thiols.
-
Purification: Immediately remove the excess reducing agent using a desalting column, exchanging the buffer to PBS, pH 7.0.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the Maleimide-PEG4-payload to the reduced antibody solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add a 2-fold molar excess of free cysteine relative to the maleimide to quench any unreacted maleimide groups.
-
Purification: Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography.
Visualizing the Workflow and Chemistry
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and chemical reactions.
Conclusion
This compound ester offers a compelling combination of features for bioconjugation in complex biological samples. The inclusion of a PEG4 spacer enhances solubility and reduces non-specific binding, while the methyltetrazine moiety provides access to highly specific and efficient bioorthogonal click chemistry for subsequent labeling or conjugation steps. While the NHS ester is susceptible to hydrolysis, a common challenge for this class of reagents, careful control of reaction conditions can lead to high conjugation efficiencies.
For applications requiring straightforward, high-yield labeling of abundant primary amines, this compound ester is a strong contender. For site-specific conjugation, thiol-reactive linkers like maleimides remain the gold standard, provided that free cysteines are available or can be introduced. The ultimate choice of crosslinker will depend on the specific requirements of the experiment, including the nature of the biomolecule and the desired properties of the final conjugate. This guide provides the foundational knowledge and practical protocols to make an informed decision for your research and development needs.
References
Safety Operating Guide
Secure and Compliant Disposal of Me-Tet-PEG4-NHS: A Comprehensive Guide
For researchers and professionals in drug development, the responsible disposal of chemical reagents is paramount for ensuring laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Methyltetrazine-PEG4-N-hydroxysuccinimide ester (Me-Tet-PEG4-NHS), a bifunctional linker frequently utilized in bioconjugation. While this compound is not classified as a hazardous substance, proper handling and inactivation are essential to maintain a safe research environment.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat.
All handling and disposal procedures should be conducted within a well-ventilated chemical fume hood to prevent the inhalation of any dust or aerosols.
Inactivation and Disposal Protocol
The primary step in the safe disposal of this compound is the deactivation of its reactive N-hydroxysuccinimide (NHS) ester group. This can be accomplished through one of two methods: hydrolysis or quenching with a primary amine.
Method 1: Hydrolysis (Alkaline Conditions)
This method utilizes a basic solution to accelerate the hydrolysis of the NHS ester, rendering it inactive.
Experimental Protocol: Inactivation via Hydrolysis
-
Preparation: In a designated chemical fume hood, select a container made of a compatible material (e.g., high-density polyethylene) that is large enough to accommodate the waste and the hydrolysis solution.
-
Dissolution (for solid waste): If disposing of solid this compound, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Hydrolysis: Slowly add a 1 M sodium hydroxide (NaOH) solution to the waste while stirring. This will raise the pH and significantly increase the rate of hydrolysis. The half-life of NHS esters decreases dramatically at a higher pH.[1][2]
-
pH Verification: Monitor the pH of the solution using a pH meter or pH paper to ensure it is alkaline (pH > 8.5).
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.
-
Neutralization: After inactivation, neutralize the solution by slowly adding a suitable acid (e.g., 1 M HCl) until the pH is between 6 and 8.
-
Final Disposal: The neutralized, inactivated solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm with your institution's Environmental Health and Safety (EHS) department.
Method 2: Quenching with Primary Amines
This method uses a solution containing a primary amine, such as Tris or glycine, to react with and inactivate the NHS ester.
Experimental Protocol: Inactivation via Quenching
-
Preparation: In a chemical fume hood, prepare a designated waste container.
-
Dissolution (for solid waste): If disposing of solid this compound, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF.
-
Quenching: Slowly add a quenching solution to the waste. Common quenching agents include Tris or glycine solutions.[3] A final concentration of 20-100 mM of the quenching agent is generally recommended.[1][4]
-
Reaction Time: Stir the mixture at room temperature for at least 30 minutes to ensure complete inactivation of the NHS ester.
-
Final Disposal: The quenched solution should be collected in a clearly labeled hazardous waste container for disposal through your institution's EHS program.
Data Presentation: NHS Ester Inactivation Parameters
The following tables summarize key quantitative data for the inactivation of NHS esters.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Levels
| pH | Half-life at Room Temperature |
| 7.0 | ~4-5 hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
| 9.0 | ~5 minutes |
Source:
Table 2: Recommended Conditions for Quenching NHS Esters
| Quenching Reagent | Recommended Concentration | Recommended Incubation Time |
| Tris | 20-100 mM | 15-30 minutes |
| Glycine | 20-100 mM | 15-30 minutes |
Source:
Disposal of Contaminated Materials and Spill Cleanup
Contaminated Solid Waste: All solid materials that have come into contact with this compound, including pipette tips, tubes, gloves, and weighing paper, should be collected in a dedicated, leak-proof container. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
Decontamination of Glassware: Glassware that has been in contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound. The initial rinsate must be collected and disposed of as hazardous chemical waste. Subsequent washing with soap and water can typically follow standard laboratory procedures, but it is advisable to confirm with your local EHS guidelines.
Spill Cleanup Protocol: In the event of a small spill of this compound powder:
-
Restrict access to the affected area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand. Avoid creating dust.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Wash the area with soap and water.
For a liquid spill, absorb the spill with inert, non-combustible material and collect the contaminated absorbent material into a hazardous waste container.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Me-Tet-PEG4-NHS
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Me-Tet-PEG4-NHS. This guide provides immediate, essential information on the personal protective equipment (PPE) required, along with operational and disposal plans to ensure the safe and effective use of this reagent.
This compound is an amine-reactive labeling reagent characterized by a methyltetrazine group, a hydrophilic PEG4 spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2][3] The NHS ester allows for the specific and efficient reaction with primary amines to form stable covalent bonds.[2][3] Understanding the properties of this compound is critical for safe handling.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value | Source |
| Appearance | Red crystalline solid | |
| Molecular Weight | 533.53 g/mol | |
| Chemical Formula | C24H31N5O9 | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage | -20°C, Desiccate |
Personal Protective Equipment (PPE) for Handling this compound
Given the reactive nature of the NHS ester and the potential hazards associated with handling chemical reagents, a comprehensive approach to personal protection is necessary. The following PPE is recommended when working with this compound.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing. | Protects eyes from accidental splashes of the chemical, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to wear two pairs of gloves, especially when handling hazardous drugs. | Prevents skin contact with the reagent. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat, preferably a disposable gown made of a material resistant to chemical permeability. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | In cases of insufficient ventilation or when handling the solid powder where dust may be generated, a respirator (e.g., N95) is recommended. | Minimizes the inhalation of any airborne particles or aerosols. |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.
Experimental Workflow and Handling
The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for this compound handling.
Detailed Methodologies
Storage and Preparation:
-
Storage: Upon receipt, store this compound at -20°C in a desiccated environment.
-
Preparation of Stock Solutions: Before opening, allow the vial to equilibrate to room temperature to prevent condensation, as NHS esters are moisture-sensitive and can hydrolyze. Prepare stock solutions in anhydrous solvents like DMSO or DMF in a chemical fume hood.
Reaction Conditions:
-
The reaction of this compound with primary amines is typically carried out at a pH of 7-9.
Disposal Plan:
The proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Quenching of Unreacted NHS Ester: Before disposal, any unreacted NHS ester should be quenched. This can be achieved by hydrolysis. Adding a sufficient amount of an aqueous buffer (e.g., sodium bicarbonate) and allowing the solution to stand can hydrolyze the NHS ester.
-
Waste Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated hazardous waste container and not disposed of in regular trash.
-
Liquid Waste: Concentrated solutions in organic solvents and quenched aqueous solutions should be collected in separate, clearly labeled hazardous waste containers. Never dispose of these solutions down the drain.
-
Contaminated Labware: All labware that has come into contact with this compound, such as pipette tips and gloves, should be disposed of as solid hazardous waste.
-
-
Labeling and Storage of Waste: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name. Store waste in a designated area until it can be collected by licensed waste disposal personnel.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their experiments, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
